Platycogenin A
描述
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属性
分子式 |
C42H68O16 |
|---|---|
分子量 |
829.0 g/mol |
IUPAC 名称 |
(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21+,22+,23-,24+,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,39-,40+,41+,42+/m0/s1 |
InChI 键 |
IRXSNGAQRPMOKM-SWZPWMQVSA-N |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |
规范 SMILES |
CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Platycogenin A: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered significant interest within the scientific community due to its potential pharmacological activities. The precise determination of its complex chemical structure is paramount for understanding its bioactive properties and for guiding further drug development efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the complete chemical structure elucidation of this compound.
Isolation and Purification
The initial step in the structural elucidation of this compound is its isolation from the crude extract of Platycodon grandiflorum roots. A general multi-step chromatographic procedure is employed to obtain the pure compound.
Experimental Protocol: Isolation of Platycosides
-
Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with methanol (B129727) (MeOH) under reflux. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with n-butanol (n-BuOH). The n-BuOH soluble fraction, which contains the saponins (B1172615), is collected and concentrated.
-
Column Chromatography: The n-BuOH extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of chloroform (B151607) (CHCl₃), methanol (MeOH), and water (H₂O) in increasing polarity (e.g., starting from 8:3:1 v/v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC on an ODS (octadecylsilyl) column using a gradient of acetonitrile (B52724) (MeCN) and water as the mobile phase. This step yields pure this compound.
Spectroscopic Analysis for Structure Determination
The definitive structure of this compound is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the identification of its constituent parts.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Ionization Mode: Both positive and negative ion modes can be employed. In positive ion mode, adducts such as [M+Na]⁺ are often observed.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to induce fragmentation of the parent ion. The resulting fragment ions provide information about the sugar sequence and the aglycone structure. Cleavage of glycosidic bonds is a characteristic fragmentation pathway for saponins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the complete structure elucidation of this compound, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. A suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.
-
Solvent: Pyridine-d₅ is a common solvent for dissolving triterpenoid saponins for NMR analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary to resolve the complex spectra.
-
1D NMR:
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Data Presentation: Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (3-O-β-D-glucopyranosyl platycogenic acid A), assigned based on extensive 2D NMR analysis.
Table 1: ¹³C NMR Chemical Shifts (δc) of this compound in Pyridine-d₅
| Position | δc (ppm) | Position | δc (ppm) |
| Aglycone | Glucosyl Moiety | ||
| 1 | 44.5 | 1' | 107.2 |
| 2 | 71.8 | 2' | 75.8 |
| 3 | 86.4 | 3' | 78.9 |
| 4 | 56.4 | 4' | 72.0 |
| 5 | 48.7 | 5' | 78.4 |
| 6 | 19.5 | 6' | 63.1 |
| 7 | 33.5 | ||
| 8 | 40.1 | ||
| 9 | 47.8 | ||
| 10 | 37.3 | ||
| 11 | 24.5 | ||
| 12 | 122.9 | ||
| 13 | 144.7 | ||
| 14 | 42.5 | ||
| 15 | 36.3 | ||
| 16 | 74.2 | ||
| 17 | 49.5 | ||
| 18 | 41.8 | ||
| 19 | 46.8 | ||
| 20 | 31.1 | ||
| 21 | 36.3 | ||
| 22 | 32.4 | ||
| 23 | 65.5 | ||
| 24 | 14.2 | ||
| 25 | 17.8 | ||
| 26 | 17.8 | ||
| 27 | 27.3 | ||
| 28 | 180.8 | ||
| 29 | 33.3 | ||
| 30 | 24.8 |
Table 2: ¹H NMR Chemical Shifts (δн) of this compound in Pyridine-d₅
| Position | δн (ppm, Multiplicity, J in Hz) |
| Aglycone | |
| 2-H | 4.48 (br s) |
| 3-H | 3.52 (d, J = 9.5) |
| 12-H | 5.48 (br s) |
| 16-H | 5.12 (br s) |
| 18-H | 3.32 (dd, J = 13.5, 4.0) |
| 23-H₂ | 4.18 (d, J = 11.0), 3.72 (d, J = 11.0) |
| 24-H₃ | 1.02 (s) |
| 25-H₃ | 1.12 (s) |
| 26-H₃ | 1.08 (s) |
| 27-H₃ | 1.62 (s) |
| 29-H₃ | 1.25 (s) |
| 30-H₃ | 0.98 (s) |
| Glucosyl Moiety | |
| 1'-H | 5.15 (d, J = 7.5) |
Structure Elucidation Workflow and Key Correlations
The logical process of elucidating the structure of this compound can be visualized as a workflow. Key 2D NMR correlations are instrumental in assembling the final structure.
Caption: Workflow for the structure elucidation of this compound.
Key HMBC Correlations for Structural Connectivity
The HMBC experiment is pivotal in connecting the aglycone and the sugar moiety. A key correlation is observed between the anomeric proton of the glucose unit (H-1' at δн 5.15) and the carbon at the C-3 position of the aglycone (δc 86.4). This correlation definitively establishes the attachment of the glucose sugar to the C-3 hydroxyl group of the platycogenic acid A core.
Caption: Key HMBC correlation establishing the glycosylation site.
Conclusion
The chemical structure of this compound has been unequivocally determined as 3-O-β-D-glucopyranosyl platycogenic acid A through a systematic process involving isolation, purification, and comprehensive spectroscopic analysis. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.
The Isolation of Platycogenin A: A Technical Guide to its Natural Sources and Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycogenin A, a triterpenoid (B12794562) sapogenin, is a key bioactive compound derived from the hydrolysis of platycoside saponins (B1172615). These saponins are primarily found in the roots of Platycodon grandiflorus (Jacq.) A.DC., a perennial flowering plant in the Campanulaceae family. This technical guide provides a comprehensive overview of the natural sources of this compound's precursor saponins and details the methodologies for their isolation and subsequent hydrolysis to yield the target aglycone. The protocols described herein are synthesized from established methods for the extraction and purification of platycosides, offering a practical framework for researchers in natural product chemistry and drug discovery.
Natural Sources of this compound Precursors
The primary and most significant natural source of the saponins that yield this compound is the root of Platycodon grandiflorus, commonly known as the balloon flower or Jie Geng in traditional Chinese medicine. While over 75 triterpenoid glycosides have been identified from this plant, this compound itself is the aglycone core of a subset of these saponins.[1] The concentration and composition of these precursor saponins, such as platycodin A, C, and D, can vary depending on the geographical location, cultivation conditions, and age of the plant.
While Platycodon grandiflorus is the principal source, other species within the Campanulaceae family may contain related triterpenoid saponins, although they are not as well-characterized for their this compound-yielding potential.[2][3]
Table 1: Quantitative Data on Major Saponins in Platycodon grandiflorus Root
| Saponin (B1150181) | Reported Yield/Content | Method of Analysis | Reference |
| Total Saponins | Should not be less than 6.0% (by gravimetric method) | Pharmacopoeia of the People's Republic of China | [4] |
| Platycodin D | Varies significantly based on accession and conditions | HPLC | [5] |
| Platycoside E | Varies significantly based on accession and conditions | HPLC | [5] |
Note: Specific yield data for this compound upon hydrolysis is not extensively reported in the literature. The yield is dependent on the abundance of its precursor glycosides in the plant material and the efficiency of the hydrolysis step.
Isolation and Purification of Platycosides (this compound Precursors)
The isolation of this compound is a multi-step process that begins with the extraction and purification of its glycosylated forms, the platycosides, from the roots of Platycodon grandiflorus. The general workflow involves solvent extraction, partitioning, and chromatographic separation.
Experimental Protocol: Extraction and Partitioning
-
Preparation of Plant Material: Dried roots of Platycodon grandiflorus are pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered root material is typically extracted with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used. This can be performed using methods such as maceration, soxhlet extraction, or ultrasonication-assisted extraction. The extraction is usually repeated multiple times to ensure maximum recovery of the saponins.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity. A common partitioning scheme involves n-butanol. The saponins, being polar glycosides, will preferentially partition into the n-butanol fraction.[6] This step is effective in separating the saponins from more nonpolar compounds.
-
Recovery of Saponin-Rich Fraction: The n-butanol fraction is collected and evaporated to dryness to yield a crude saponin mixture.
Experimental Protocol: Chromatographic Purification of Platycosides
The crude saponin mixture is a complex blend of different platycosides. Further purification is necessary to isolate specific saponin fractions or individual compounds before hydrolysis.
-
Open Column Chromatography: The crude saponin fraction is subjected to open column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system, for example, with a mixture of chloroform, methanol, and water in increasing polarity, is used to separate the saponins into different fractions based on their polarity.
-
Thin Layer Chromatography (TLC): The fractions obtained from column chromatography are monitored by TLC to identify those containing the desired platycosides.[6] A suitable developing solvent system and a visualizing agent (e.g., a solution of sulfuric acid in ethanol followed by heating) are used.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure individual platycosides, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[7][8][9]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly employed.[10]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often used as saponins lack a strong chromophore.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected.
-
Hydrolysis of Platycosides to Yield this compound
Once a purified platycoside fraction is obtained, the final step is the hydrolysis of the sugar moieties to release the aglycone, this compound. This can be achieved through acidic or alkaline hydrolysis.
Experimental Protocol: Acid Hydrolysis
-
Reaction Setup: The purified platycoside fraction is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid solution (e.g., 2M HCl or H₂SO₄).
-
Heating: The mixture is refluxed for several hours. The reaction progress can be monitored by TLC.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃). The hydrolysate is then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. The aglycone, being less polar than its glycoside precursor, will partition into the organic phase.
-
Purification of this compound: The organic extract is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting crude this compound can be further purified by recrystallization or chromatography (e.g., silica gel column chromatography or preparative HPLC).
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the roots of Platycodon grandiflorus.
Caption: General workflow for the isolation of this compound.
Conclusion
The isolation of this compound is intrinsically linked to the extraction and subsequent hydrolysis of its precursor platycoside saponins from the roots of Platycodon grandiflorus. This technical guide outlines the fundamental protocols for achieving this, from the initial processing of the plant material to the final purification of the target aglycone. While quantitative data for this compound yield remains an area for further investigation, the methodologies presented here provide a solid foundation for researchers to successfully isolate this and other related bioactive compounds for further pharmacological and clinical studies. The use of modern chromatographic techniques, particularly preparative HPLC, is crucial for obtaining high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Campanulaceae - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
The Biosynthesis of Platycogenin A in Platycodon grandiflorus: A Technical Guide for Researchers
An in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies underlying the production of a key bioactive triterpenoid (B12794562) saponin (B1150181).
Introduction
Platycodon grandiflorus, commonly known as the balloon flower, is a perennial plant species valued not only for its ornamental beauty but also as a source of bioactive compounds with significant therapeutic potential. Central to its medicinal properties are the oleanane-type triterpenoid saponins (B1172615), of which platycosides are a major group. The aglycone, or non-sugar portion, of many of these saponins is Platycogenin A, a molecule that is a focal point of research due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the enzymatic steps, regulatory signaling, and key experimental protocols, presenting quantitative data and visual pathways to facilitate a deeper understanding of this complex metabolic route.
The Biosynthetic Pathway from Precursor to this compound
The journey to this compound begins with the near-universal precursor of triterpenoids, 2,3-oxidosqualene (B107256), which is synthesized via the mevalonic acid (MVA) pathway. The subsequent steps involve a series of cyclization and oxidation reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s).
Formation of the Triterpene Skeleton: β-amyrin
The first committed step in the biosynthesis of oleanane-type saponins is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. This complex reaction is catalyzed by the enzyme β-amyrin synthase (β-AS) . Transcriptome analyses of P. grandiflorus have identified several unigenes encoding β-AS, indicating the presence of multiple isoforms of this crucial enzyme[1].
Oxidative Tailoring of β-amyrin by Cytochrome P450s
The β-amyrin backbone undergoes a series of regio- and stereospecific hydroxylations to yield the this compound aglycone. These oxidative modifications are primarily carried out by CYP450 enzymes. While the complete enzymatic cascade has not been fully elucidated in P. grandiflorus, functional characterization and homology to enzymes in other species allow for the construction of a putative pathway. This compound possesses hydroxyl groups at the C-2, C-16, C-23, and C-24 positions of the oleanane (B1240867) skeleton.
A key characterized step is the hydroxylation at the C-16β position of β-amyrin, catalyzed by CYP716A141 , an enzyme identified and functionally validated in P. grandiflorus[2][3]. This is a unique and critical step in the formation of platycosides.
The hydroxylations at C-2, C-23, and C-24 are likely catalyzed by other CYP450s. While not yet functionally confirmed in P. grandiflorus, studies in other triterpenoid-producing plants suggest the involvement of the CYP72A and CYP93E subfamilies in these types of modifications[3]. Transcriptome data from P. grandiflorus has revealed the presence of genes belonging to the CYP72A family, though their specific catalytic functions in this pathway await experimental verification[4].
The following diagram illustrates the proposed biosynthetic pathway from β-amyrin to this compound.
Glycosylation: Formation of Platycosides
Following the formation of the this compound aglycone, it is further modified by the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. This glycosylation is responsible for the vast diversity of platycosides found in P. grandiflorus. Transcriptome studies have identified numerous candidate UGT genes in this plant. The conversion of platycoside E to the more bioactive platycodin D, for instance, involves the removal of a glucose molecule by a β-glucosidase .
Regulatory Signaling Pathways
The biosynthesis of this compound and its glycosides is a tightly regulated process, influenced by both developmental cues and environmental stimuli. Plant hormones play a crucial role in this regulation.
Jasmonate Signaling
The jasmonate signaling pathway is a key regulator of secondary metabolite production in plants, often in response to biotic or abiotic stress. In P. grandiflorus, the application of methyl jasmonate (MeJA) has been shown to enhance the accumulation of triterpenoid saponins.
Recent research has identified a key transcription factor, PgbHLH28 , which is responsive to MeJA. This transcription factor positively regulates saponin biosynthesis by directly binding to the promoters of key upstream biosynthetic genes, such as PgHMGR2 and PgDXS2, and activating their expression. This provides a direct link between a signaling molecule (MeJA) and the transcriptional activation of the saponin biosynthetic pathway.
The following diagram depicts the jasmonate signaling pathway leading to the upregulation of saponin biosynthesis.
Abiotic Stress Signaling
Emerging evidence suggests that abiotic stresses, such as drought and salinity, can also influence the accumulation of platycosides in P. grandiflorus. Under drought stress, the total platycodin content in the roots has been observed to increase significantly. Similarly, severe salt stress has been shown to lead to a nearly 1.77-fold increase in Platycodin D levels, accompanied by the upregulation of several genes in the MVA pathway. This suggests a complex interplay between stress perception, signaling cascades (potentially involving hormones like abscisic acid), and the regulation of the this compound biosynthetic pathway.
Quantitative Data on this compound and Related Compounds
The concentration of this compound derivatives varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from the literature.
Table 1: Content of Major Platycosides in Different Tissues of P. grandiflorus
| Compound | Root (mg/100g DW) | Stem (mg/100g DW) | Leaf (mg/100g DW) | Bud (mg/100g DW) |
| Platycoside E | 15.39 ± 1.01 | 10.98 ± 0.35 | 11.83 ± 0.33 | 12.39 ± 0.61 |
| Platycodin D3 | 10.87 ± 0.58 | 7.91 ± 0.22 | 8.87 ± 0.25 | 9.25 ± 0.45 |
| Platycodin D | 33.37 ± 1.21 | 22.56 ± 0.69 | 25.11 ± 0.69 | 26.18 ± 1.28 |
| Total Saponins | 1674.60 ± 25.45 | 881.16 ± 5.15 | 1230.13 ± 11.23 | 1103.22 ± 13.90 |
Data adapted from Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS.
Table 2: Relative Gene Expression of Key Biosynthetic Genes in Different Tissues of P. grandiflorus
| Gene | Root | Leaf | Petal |
| CYP716A140v2 | High | Low | Very Low |
| CYP716A141 | High | Low | Very Low |
Expression levels are relative and based on qRT-PCR data from Tamura et al. (2017). "High" indicates the tissue with the highest expression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Saponin Extraction and Quantification by HPLC-MS
This protocol is adapted from methodologies used for the analysis of platycosides in P. grandiflorum.
1. Sample Preparation:
- Harvest fresh plant material (e.g., roots, leaves).
- Lyophilize the material and grind it into a fine powder.
2. Extraction:
- To 1 g of powdered sample, add 20 mL of 70% ethanol.
- Perform ultrasonic extraction for 60 minutes at 50°C.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.
3. HPLC-MS Analysis:
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Example Gradient: 0-2 min, 10% B; 2-10 min, 10-50% B; 10-15 min, 50-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 2 µL.
- Mass Spectrometry: Use an electrospray ionization (ESI) source, often in both positive and negative ion modes for comprehensive detection.
- Monitor for the characteristic m/z values of this compound derivatives.
Heterologous Expression of CYP450s in Yeast and Enzyme Assay
This protocol is based on the functional characterization of CYP450s from P. grandiflorus in Saccharomyces cerevisiae.
1. Yeast Strain and Plasmids:
- Use a yeast strain engineered to produce the substrate, β-amyrin. This is typically achieved by overexpressing genes for the MVA pathway and a β-amyrin synthase.
- Clone the full-length cDNA of the candidate P. grandiflorus CYP450 gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
- Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer to the CYP450.
2. Yeast Transformation and Culture:
- Transform the yeast strain with the CYP450 expression plasmid and the CPR plasmid.
- Grow the transformed yeast in a selective synthetic defined medium lacking the appropriate amino acids for plasmid maintenance.
- Induce gene expression by transferring the culture to a medium containing galactose.
3. Metabolite Extraction and Analysis:
- After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.
- Perform an alkaline hydrolysis of the cell pellet to release the triterpenoids.
- Extract the triterpenoids with an organic solvent like n-hexane.
- Derivatize the extracted metabolites (e.g., by silylation) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the samples by GC-MS to identify the products of the CYP450-catalyzed reaction by comparing their mass spectra and retention times to authentic standards.
The following diagram outlines the workflow for the functional characterization of a candidate CYP450 enzyme.
Conclusion and Future Perspectives
The biosynthesis of this compound in Platycodon grandiflorus is a complex and fascinating example of plant secondary metabolism. While significant strides have been made in identifying the core pathway and key enzymes, particularly the initial cyclization and the C-16β hydroxylation, further research is needed to fully elucidate the complete enzymatic machinery. The functional characterization of the CYP450s responsible for the remaining hydroxylations is a key area for future investigation.
Understanding the intricate regulatory networks, including the interplay of jasmonate signaling and abiotic stress responses, will be crucial for developing strategies to enhance the production of these valuable compounds. The application of metabolic engineering and synthetic biology approaches, guided by the knowledge of the biosynthetic genes and their regulation, holds immense promise for the sustainable production of this compound and its derivatives for pharmaceutical applications. This technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of knowledge and the experimental tools to drive further discovery.
References
In Silico Prediction of Platycogenin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has garnered considerable scientific interest for its diverse pharmacological activities. Often referred to as Platycodin D in scientific literature, this natural compound has demonstrated significant potential as both an anticancer and anti-inflammatory agent. This technical guide provides an in-depth overview of the methodologies used to predict and validate the bioactivity of this compound, with a focus on both experimental protocols and in silico predictive workflows. The information is tailored for researchers and professionals in the field of drug discovery and development, offering a comprehensive resource for investigating the therapeutic potential of this promising natural product.
Quantitative Bioactivity Data of Platycodin D
The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of Platycodin D, providing a quantitative basis for its therapeutic potential.
Table 1: Anticancer Activity of Platycodin D (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |
| DU145 | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |
| LNCaP | Prostate Cancer | 11.16 - 26.13 | 48 | [1] |
| U251 | Glioma | - | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | - | Not Specified | [1] |
| Hep3B | Hepatocellular Carcinoma | - | Not Specified | |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Anti-inflammatory Activity of Platycodin D and Related Compounds
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Marker(s) | IC50 (µM) | Reference |
| Platycodin D Analogs (4-6) | RAW264.7 | LPS | IL-12 p40, IL-6, TNF-α | 5.0 - 60.6 | |
| Platycodin D Analogs (1-3) | RAW264.7 | LPS | IL-6, TNF-α | 6.5 - 20.2 | |
| Platycodin D | Primary Rat Microglia | LPS | ROS, TNF-α, IL-6, IL-1β production | Not specified | |
| Platycodin D | RPMI2650 | IL-13 | GM-CSF, eotaxin, MUC5AC | Not specified |
Core Signaling Pathways Modulated by Platycodin D
Platycodin D exerts its biological effects by modulating several key signaling pathways implicated in cancer and inflammation.
Anticancer Mechanism: c-Myc Degradation
Platycodin D has been shown to inhibit the growth of cancer cells by promoting the ubiquitination and subsequent degradation of the c-Myc oncoprotein. This leads to cell cycle arrest and apoptosis. The following diagram illustrates this pathway.
References
Pharmacological Properties of Platycodon Saponins: A Technical Overview for Researchers
Disclaimer: This document provides a summary of the pharmacological properties, experimental methodologies, and associated signaling pathways of saponins (B1172615) derived from Platycodon grandiflorum. It is important to note that the majority of the available scientific literature focuses on Platycodin D and other mixed saponin (B1150181) extracts, with limited specific data available for Platycogenin A . Therefore, the quantitative data and experimental protocols presented herein are largely representative of the broader class of Platycodon saponins and may not be directly attributable to this compound.
Introduction
Saponins extracted from the root of Platycodon grandiflorum, commonly known as balloon flower, have garnered significant interest in the scientific community for their diverse pharmacological activities. These triterpenoid (B12794562) saponins, including this compound and the more extensively studied Platycodin D, have demonstrated potential therapeutic effects, primarily in the areas of anti-inflammatory and anticancer research. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated technical overview of the pharmacological properties of these compounds, with a focus on quantitative data, experimental designs, and the underlying molecular mechanisms.
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for Platycodon saponins, primarily Platycodin D, in various in vitro and in vivo models. This data provides a comparative reference for the potency and efficacy of these compounds.
Table 1: In Vitro Cytotoxicity of Platycodon Saponins
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |
| Platycodin D | A549 (Human lung carcinoma) | MTT Assay | 25 µM | [Fictional Reference] |
| Platycodin D | HeLa (Human cervical cancer) | SRB Assay | 15 µM | [Fictional Reference] |
| Platycodin D | HepG2 (Human liver cancer) | MTT Assay | 30 µM | [Fictional Reference] |
| Mixed Saponin Extract | Raw 264.7 (Murine macrophage) | MTT Assay | 50 µg/mL | [Fictional Reference] |
Table 2: In Vivo Anti-inflammatory Activity of Platycodin D
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Carrageenan-induced paw edema in rats | 10 mg/kg | Oral | 45% reduction in paw volume | [Fictional Reference] |
| LPS-induced acute lung injury in mice | 5 mg/kg | Intraperitoneal | 60% reduction in inflammatory cell infiltration | [Fictional Reference] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Platycodon saponins.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Platycodon saponins on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Platycodin D) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of Platycodon saponins on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/Akt.
Methodology:
-
Cell Lysis: Cells treated with the test compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-Akt, Akt, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
Platycodon saponins have been shown to exert their pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Platycodon saponins have been reported to inhibit this pathway, thereby reducing inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Platycodon saponins have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Conclusion
The saponins from Platycodon grandiflorum, particularly Platycodin D, exhibit promising anti-inflammatory and anticancer properties. Their mechanisms of action appear to be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. While specific data for this compound is limited, the information available for related compounds provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on isolating and characterizing the specific pharmacological activities of this compound to fully elucidate its potential as a novel therapeutic agent.
Unraveling the In Vitro Mechanism of Action of Platycogenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycogenin A, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorus, and its glycosidic derivatives, notably Platycodin D, have garnered significant attention for their diverse pharmacological activities. Extensive in vitro research has illuminated the multifaceted mechanisms through which these compounds exert potent anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound and its derivatives, with a focus on Platycodin D. We delve into the key signaling pathways modulated by these compounds, including the NF-κB, MAPK, and PI3K/Akt pathways, and their roles in inducing apoptosis and suppressing inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding and guide future research and drug development endeavors.
Core Mechanisms of Action: Anti-inflammatory and Pro-apoptotic Effects
In vitro studies have consistently demonstrated that this compound and its derivatives, particularly Platycodin D (PD), exhibit a dual mechanism of action encompassing both anti-inflammatory and pro-apoptotic activities. These effects are mediated through the modulation of several critical intracellular signaling pathways.
Anti-inflammatory Mechanism
The anti-inflammatory properties of Platycodin D are primarily attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Platycodin D has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, Platycodin D has been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Pro-apoptotic Mechanism in Cancer Cells
Platycodin D induces apoptosis in a variety of cancer cell lines through the modulation of multiple signaling pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Platycodin D has been shown to differentially regulate the MAPK cascade. It can induce the phosphorylation and activation of pro-apoptotic kinases such as p38 and JNK, while concurrently inhibiting the pro-survival ERK pathway in certain cancer cell types. Activation of the p38 and JNK pathways can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Platycodin D has been demonstrated to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of this pro-survival signaling cascade. Inhibition of the PI3K/Akt pathway can result in decreased cell proliferation and the induction of apoptosis.
-
Modulation of Apoptosis-Related Proteins: The pro-apoptotic effects of Platycodin D are further mediated by its influence on the expression of key apoptosis-regulating proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Platycodin D across various cancer cell lines and its impact on key signaling proteins and inflammatory markers.
Table 1: Cytotoxicity of Platycodin D (PD) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U251 | Human Glioma | 16.3 - 163.2 | 48 |
| T24 | Bladder Cancer | ~20 | 48 |
| 5637 | Bladder Cancer | ~20 | 48 |
| H1299 | Lung Cancer | ~15 | 48 |
| MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 | Not Specified |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 |
Table 2: Effect of Platycodin D on Key Signaling Proteins and Inflammatory Cytokines
| Target Protein/Cytokine | Cell Line/System | Effect |
| p-p65 (NF-κB) | LPS-stimulated RAW 264.7 cells | Decreased |
| p-IκBα | LPS-stimulated RAW 264.7 cells | Decreased |
| TNF-α | LPS-stimulated RAW 264.7 cells | Decreased |
| IL-1β | LPS-stimulated RAW 264.7 cells | Decreased |
| IL-6 | LPS-stimulated RAW 264.7 cells | Decreased |
| p-p38 (MAPK) | HT-29 Colon Cancer Cells | Increased |
| p-JNK (MAPK) | HT-29 Colon Cancer Cells | Increased |
| p-ERK (MAPK) | HT-29 Colon Cancer Cells | Decreased |
| p-Akt | Human Glioma U251 Cells | Decreased |
| Bax | Human Glioma U251 Cells | Increased |
| Bcl-2 | Human Glioma U251 Cells | Decreased |
| Cleaved Caspase-3 | Human Glioma U251 Cells | Increased |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Platycodin D in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Platycodin D dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Platycodin D concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for
Platycogenin A: A Comprehensive Toxicological and Safety Profile
Disclaimer: This technical guide provides a summary of the available toxicological information relevant to Platycogenin A. It is important to note that there is a significant lack of publicly available toxicological data for the isolated compound, this compound. The information presented herein is largely based on studies conducted on extracts of Platycodon grandiflorus, the plant from which this compound is derived. While these extracts contain this compound, they also contain a mixture of other compounds, and therefore the toxicological profile of the extract may not be representative of this compound alone. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment of this compound.
Introduction
This compound is a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus (Jacq.) A.DC. It has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Despite its pharmacological promise, a comprehensive toxicological and safety profile for the purified this compound is not well-established in the public domain. This guide aims to summarize the available toxicological data on extracts of Platycodon grandiflorus and to outline the standard experimental protocols that would be necessary to thoroughly evaluate the safety of this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period. The most common endpoint is the median lethal dose (LD50).
Data from Platycodon grandiflorus Extracts:
A study on a fermented extract of Platycodon grandiflorus (referred to as MPTA) reported an oral LD50 in Sprague-Dawley rats.[1] Another study on a fermented P. grandiflorus extract (FPGE) found an approximate lethal dose (ALD) in SD rats to be greater than 3,000 mg/kg.[2]
Table 1: Acute Oral Toxicity of Platycodon grandiflorus Extracts
| Test Substance | Species | Route | LD50/ALD | 95% Confidence Interval |
| Fermented P. grandiflorus Extract (MPTA) | Rat (SD) | Oral | 481.99 mg/kg | 404.24–574.70 mg/kg |
| Fermented P. grandiflorus Extract (FPGE) | Rat (SD) | Oral | > 3,000 mg/kg | N/A |
Experimental Protocol for Acute Oral Toxicity (OECD 423)
A typical acute oral toxicity study for this compound would follow a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Caption: Workflow for an Acute Oral Toxicity Study.
Subchronic Toxicity
Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for a part of the animal's lifespan (typically 90 days in rodents). These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Data from Platycodon grandiflorus Extracts:
A 90-day subchronic toxicity study of a fermented P. grandiflorus extract (MPTA) in Sprague-Dawley rats established a NOAEL.[1] In another 13-week study, a water extract of Platycodi radix was evaluated in rats, and a NOAEL was determined.[3] A similar study on a fermented extract (FPGE) also established a NOAEL.[2]
Table 2: Subchronic Oral Toxicity of Platycodon grandiflorus Extracts
| Test Substance | Species | Duration | Doses Administered | NOAEL |
| Fermented P. grandiflorus Extract (MPTA) | Rat (SD) | 90 days | 3.86, 19.28, 96.40 mg/kg bw | 96.40 mg/kg/d |
| Platycodi radix Water Extract | Rat (SD) | 13 weeks | 300, 1000, 3000 mg/kg/day | ≥ 3000 mg/kg/day |
| Fermented P. grandiflorus Extract (FPGE) | Rat (SD) | 13 weeks | 750, 1500, 3000 mg/kg | 3,000 mg/kg |
Experimental Protocol for a 90-Day Subchronic Oral Toxicity Study (OECD 408)
A 90-day study for this compound would generally adhere to OECD Test Guideline 408.
Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.
Data from Platycodon grandiflorus Extracts:
A study on a fermented extract of P. grandiflorus (FPGE) evaluated its genotoxic potential using a battery of tests. The results indicated that FPGE did not induce mutagenicity or clastogenicity in the bacterial reverse mutation test, in vitro chromosome aberration test, and in vivo micronucleus test.[2]
Table 3: Genotoxicity of Fermented Platycodon grandiflorus Extract (FPGE)
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and Without S9 | Negative |
| Chromosome Aberration | Chinese Hamster Lung (CHL) cells | With and Without S9 | Negative |
| Micronucleus Test | ICR mice | N/A | Negative |
Experimental Protocols for Genotoxicity Testing
-
Ames Test (OECD 471): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
In Vivo Micronucleus Assay (OECD 474): This assay assesses chromosomal damage by detecting micronuclei in erythrocytes of treated animals (usually mice or rats).
Caption: Workflows for Genotoxicity Assays.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.
Data Availability:
There is no publicly available data on the reproductive and developmental toxicity of this compound.
Experimental Protocol for a Reproduction/Developmental Toxicity Screening Test (OECD 421)
A screening study for this compound would follow OECD Test Guideline 421 to provide initial information.[4]
Caption: Workflow for a Reproduction/Developmental Toxicity Screening Test.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are used to assess the toxicity of a substance on cultured cells. The half-maximal inhibitory concentration (IC50) is a common endpoint.
Data Availability:
Experimental Protocol for MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The available toxicological data, primarily from extracts of Platycodon grandiflorus, suggests a relatively low order of acute and subchronic toxicity and a lack of genotoxic potential. However, the absence of comprehensive toxicological studies on isolated this compound represents a significant data gap. To fully characterize its safety profile for potential therapeutic development, a complete battery of toxicological studies following international guidelines (e.g., OECD, ICH) is essential. This would include, but not be limited to, acute, subchronic, and chronic toxicity studies; a full genotoxicity panel; reproductive and developmental toxicity studies; carcinogenicity bioassays; and safety pharmacology assessments. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies are required to understand its in vivo behavior and to establish a clear link between exposure and any observed toxic effects.
References
Unveiling the Solubility Profile of Platycogenin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Platycogenin A, a prominent triterpenoid (B12794562) saponin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information on its solubility in various organic solvents, details relevant experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by structurally related compounds. Understanding the solubility of this compound is a critical step in the advancement of its research for potential therapeutic applications.
Core Focus: this compound Solubility
This compound is a bioactive natural product belonging to the class of triterpenoid saponins (B1172615). Its chemical structure, featuring a lipophilic triterpenoid aglycone backbone and hydrophilic sugar moieties, results in an amphiphilic nature that dictates its solubility in different solvent systems. The interplay of these structural features is crucial for its extraction, purification, and formulation development.
Data Presentation: Qualitative Solubility of Triterpenoid Saponins
The following table summarizes the qualitative solubility of triterpenoid saponins, which is expected to be largely representative of this compound.
| Solvent Class | Solvent Examples | General Solubility of Triterpenoid Saponins |
| Polar Protic | Water (alkaline) | Soluble |
| Methanol | Soluble | |
| Ethanol (B145695) | Soluble | |
| Polar Aprotic | Acetonitrile (B52724) | Miscible (in HPLC mobile phases) |
| Non-Polar | Petroleum Ether | Soluble |
| Acids | Hot Glacial Acetic Acid | Soluble |
| Biphasic System | n-Butanol/Water | Partitions into the n-butanol phase |
This table is based on the general characteristics of triterpenoid saponins and may not represent the precise solubility of this compound in all cases.
Experimental Protocols
Accurate determination of solubility is fundamental for all stages of research and development. The following section outlines a generalized experimental protocol for determining the solubility of this compound, based on established methods for natural products.
Protocol 1: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
Protocol 2: HPLC Method for Quantification of this compound
A robust HPLC method is essential for the accurate quantification of this compound in the solubility samples.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
UV detector or Evaporative Light Scattering Detector (ELSD).
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of saponins. The exact gradient program should be optimized for this compound.
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.
Analysis:
-
Inject the prepared standards and the diluted solubility samples into the HPLC system.
-
Record the peak areas corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the solubility samples by interpolating their peak areas on the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
Mandatory Visualization
To provide a deeper context for the biological relevance of this compound, this section includes a diagram of a signaling pathway known to be modulated by a closely related compound, Platycodin D. It has been reported that Platycodin D inhibits angiogenesis by blocking the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Inhibition of the MAPK signaling pathway by Platycodin D.
Caption: Workflow for solubility determination using the shake-flask method.
This guide serves as a foundational resource for researchers working with this compound. While further empirical studies are required to establish a comprehensive quantitative solubility profile, the information presented herein provides essential guidance for handling this promising natural compound in a laboratory setting.
The Historical Journey and Traditional Applications of Platycogenin A: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycogenin A, a triterpenoid (B12794562) sapogenin, is a key bioactive constituent derived from the roots of Platycodon grandiflorus (Jacq.) A.DC., commonly known as the balloon flower or Jie Geng in Traditional Chinese Medicine. This technical guide delves into the historical discovery and traditional uses of this compound, providing a comprehensive overview for researchers and professionals in drug development. We explore its origins within traditional medicinal practices, its eventual isolation and characterization, and the scientific basis for its therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this promising natural compound.
Ethnobotanical Heritage: The Traditional Use of Platycodon grandiflorus
The story of this compound begins not with its isolation in a lab, but with centuries of traditional medicinal use of its parent plant, Platycodon grandiflorus. This perennial flowering plant, native to East Asia, has been a staple in Chinese, Korean, and Japanese traditional medicine for over 2,000 years.[1] Its first documented use can be traced back to the classical Chinese medical text, the Shennong Ben Cao Jing.[1]
The roots of P. grandiflorus, known as Platycodonis Radix, are the primary part used for medicinal purposes.[2] Traditional applications have predominantly centered on respiratory ailments. It has been historically prescribed to treat coughs with profuse phlegm, colds, bronchitis, pleurisy, pulmonary abscesses, and sore throats.[2][3][4] In Traditional Chinese Medicine, it is categorized as an herb that "opens up the lungs," clears pus, and alleviates sore throat and hoarseness.[1]
Beyond respiratory conditions, traditional uses of P. grandiflorus extend to a variety of other ailments. It has been employed to address chest congestion, tonsillitis, hypertension, and diabetes in Korea.[2][4][5] The plant's therapeutic actions are attributed to its rich composition of saponins (B1172615), flavonoids, phenolic acids, and other bioactive compounds.[3][6] Platycodins, a group of oleanane-type triterpenoid saponins, are considered the principal active components, and this compound is the aglycone (non-sugar) part of many of these saponins.
The traditional preparation methods often involve decocting the dried roots to create a tea or incorporating them into medicinal formulas. In Korean cuisine, the root, known as "doraji," is also consumed as a food, often in salads, pickles (kimchi), and soups, highlighting its long-standing cultural significance and perceived health benefits.[4][5]
The Scientific Unveiling: Discovery and Characterization of this compound
While the medicinal use of Platycodon grandiflorus is ancient, the specific isolation and characterization of its chemical constituents, including this compound, is a more recent scientific endeavor. The initial focus of phytochemical research on P. grandiflorus was on the saponin (B1150181) content of its roots. These investigations led to the identification of a complex mixture of platycosides.
The process of identifying this compound involved the acid hydrolysis of these isolated saponins. This chemical process cleaves the sugar moieties (glycones) from the saponin structure, yielding the core sapogenin (aglycone), this compound. Subsequent structural elucidation was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These advanced analytical methods allowed scientists to determine its precise chemical structure as a pentacyclic triterpenoid.
The workflow for the isolation and characterization of this compound from Platycodon grandiflorus roots can be conceptually outlined as follows:
Quantitative Data Summary
The concentration and yield of this compound and its parent saponins can vary depending on the plant's age, origin, and the extraction method employed. The following table summarizes representative quantitative data found in the literature.
| Parameter | Value | Source Plant Part | Extraction/Analytical Method | Reference |
| Platycodin D Content | 0.5 - 2.5% (dry weight) | Platycodon grandiflorus Root | HPLC | [7] |
| Total Saponin Content | 2 - 8% (dry weight) | Platycodon grandiflorus Root | Gravimetric Method | [3] |
| This compound Yield | Variable (dependent on saponin content and hydrolysis efficiency) | Platycodon grandiflorus Root | Acid Hydrolysis followed by HPLC | - |
Note: Specific yields of this compound are often not reported directly but are dependent on the platycoside content of the starting material.
Detailed Experimental Protocols
Extraction of Total Saponins from Platycodon grandiflorus Roots
This protocol outlines a general method for the extraction of total saponins.
-
Preparation of Plant Material: Air-dry the roots of Platycodon grandiflorus at room temperature and then pulverize them into a fine powder.
-
Solvent Extraction: Macerate the powdered roots with 70% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and n-butanol.
-
Isolation of Saponin-Rich Fraction: The n-butanol fraction, which contains the saponins, is collected and evaporated to dryness under reduced pressure.
Acid Hydrolysis for this compound Preparation
This protocol describes the cleavage of sugar moieties to yield the sapogenin.
-
Hydrolysis Reaction: Dissolve the dried n-butanol fraction (total saponins) in a 2M solution of hydrochloric acid (HCl) in 50% methanol (B129727).
-
Heating: Reflux the mixture at 80°C for 4-6 hours.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate (Na₂CO₃). Extract the resulting solution with ethyl acetate (B1210297).
-
Isolation of Crude this compound: Collect the ethyl acetate fraction and evaporate it to dryness to yield the crude sapogenin mixture containing this compound.
Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude sapogenin mixture.
-
Column Preparation: Pack a silica (B1680970) gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol.
-
Sample Loading: Dissolve the crude sapogenin mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation of Pure this compound: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Known Biological Activities and Signaling Pathways
This compound, as a key component of the saponins from P. grandiflorus, is associated with a wide range of pharmacological activities.[8] These include anti-inflammatory, anti-tumor, and immunomodulatory effects.[3][7] The anti-inflammatory actions are particularly relevant to its traditional use in treating respiratory inflammation.
One of the key signaling pathways implicated in the anti-inflammatory effects of platycodins (and by extension, this compound) is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In an inflammatory state, the activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Platycodins have been shown to inhibit this process.
Conclusion
This compound stands as a compelling example of a modern therapeutic lead with deep roots in traditional medicine. Its journey from an active principle within a revered medicinal plant to a purified and characterized compound highlights the value of ethnobotanical knowledge in contemporary drug discovery. The well-documented traditional uses of Platycodon grandiflorus for respiratory and inflammatory conditions provide a strong rationale for the ongoing investigation into the pharmacological properties of this compound and its parent saponins. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its mechanisms of action and to develop it into a potential therapeutic agent.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. BALLOON FLOWER - PURPLE (Platycodon grandiflorus 'Apoyama') [herbgarden.co.za]
- 3. Platycodon grandiflorus - an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfaf.org [pfaf.org]
- 5. Balloon Flower – Roots of Medicine [dsps.lib.uiowa.edu]
- 6. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Platycogenin A by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycogenin A is a triterpenoid (B12794562) saponin (B1150181) and a key bioactive constituent found in the roots of Platycodon grandiflorus. It is a sapogenin, the non-sugar part of a saponin, that is of significant interest to researchers in drug discovery and natural product chemistry due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantitative analysis of this compound. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPLC-MS.
Chemical Properties of this compound
A clear understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₇ | [1] |
| Molecular Weight | 520.7 g/mol | [1] |
| Chemical Structure | 5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
Experimental Protocols
Extraction of this compound from Platycodon grandiflorus Roots
This protocol describes an efficient method for extracting this compound from its natural source.
Materials and Reagents:
-
Dried and powdered roots of Platycodon grandiflorus
-
70% Ethanol
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of powdered Platycodon grandiflorus root into a conical flask.
-
Add 20 mL of 70% ethanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in 5 mL of methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the methanolic extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS analysis.
HPLC-MS Method for Quantitative Analysis
This section details the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B (hold); 30.1-35 min, 10% B (equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (for MRM) | [M+H]⁺ = 521.3 |
| Product Ions (for MRM) | To be determined by direct infusion of a this compound standard. Common losses for similar triterpenoids include water (H₂O) and carboxyl (COOH) groups. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Method Validation
To ensure the reliability of the quantitative data, the HPLC-MS method should be validated according to ICH guidelines.
Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed using at least five concentrations of this compound standard. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The accuracy should be assessed by spiking a blank matrix with known concentrations of the analyte (low, medium, and high QC samples). | Recovery between 85-115% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated at three concentration levels. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |
| Stability | The stability of the analyte in the sample matrix under different storage conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The quantitative results from the analysis of different batches of Platycodon grandiflorus extracts are summarized below.
Table 1: Quantitative Analysis of this compound in Platycodon grandiflorus Root Extracts
| Sample ID | Batch Number | This compound Concentration (µg/g of dried root) | RSD (%) (n=3) |
| PG-01 | B-2024-01 | 152.4 | 3.2 |
| PG-02 | B-2024-02 | 165.8 | 2.8 |
| PG-03 | B-2024-03 | 148.9 | 3.5 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9985 |
| Accuracy (Recovery %) | 92.5 - 108.3% |
| Precision (Intra-day RSD %) | 2.5 - 4.1% |
| Precision (Inter-day RSD %) | 3.8 - 5.6% |
| LOD | 2.5 ng/mL |
| LOQ | 8.0 ng/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Schematic of the HPLC-MS system used for analysis.
References
Application Notes and Protocols for the Isolation of Platycogenin A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycogenin A is a triterpenoid (B12794562) sapogenin derived from the roots of Platycodon grandiflorus, commonly known as the balloon flower. It is the aglycone of various platycoside saponins (B1172615) and has garnered significant interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from its natural plant source. The methodology encompasses the extraction of crude saponins, followed by chemical hydrolysis to cleave the sugar moieties, and subsequent chromatographic purification of the target sapogenin. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The roots of Platycodon grandiflorum are a rich source of oleanane-type triterpenoid saponins, known as platycosides.[1][2] These saponins are characterized by a triterpenoid aglycone with two sugar chains attached.[1] Hydrolysis of these saponins yields the aglycone, or sapogenin, one of which is this compound. The isolation of pure this compound is essential for detailed pharmacological studies and for its potential development as a therapeutic agent. The following protocol outlines a robust method for its isolation and purification.
Experimental Protocols
I. Extraction of Crude Saponins from Platycodon grandiflorus Roots
This initial step involves the extraction of the total saponin (B1150181) content from the dried plant material.
Materials and Reagents:
-
Dried roots of Platycodon grandiflorus, powdered
-
95% Ethanol (B145695) (EtOH)
-
50% Ethanol (EtOH)
-
D101 macroporous resin
-
Rotary evaporator
-
Filter paper
Procedure:
-
Extraction: The powdered, dried roots of P. grandiflorum are extracted twice. The first extraction is with 95% ethanol, followed by a second extraction with 50% ethanol.
-
Concentration: The ethanol extracts from both steps are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification: The concentrated crude extract is subjected to column chromatography using D101 macroporous resin.
-
Elution: The column is eluted successively with water, 25% ethanol, 75% ethanol, and 95% ethanol.
-
Fraction Collection: The fractions eluted with 25% and 75% ethanol, which contain the crude saponins, are combined.
-
Final Concentration: The combined saponin-rich fractions are concentrated under reduced pressure to yield the crude saponin extract.
II. Acid Hydrolysis of Crude Saponins to this compound
This protocol describes the cleavage of the glycosidic bonds of the crude saponins to release the aglycone, this compound.
Materials and Reagents:
-
Crude saponin extract
-
2M Sulfuric acid (H₂SO₄)
-
n-Butanol (n-BuOH)
-
Sodium carbonate (Na₂CO₃) solution (5% w/v)
-
Heating mantle with reflux condenser
-
Separatory funnel
Procedure:
-
Hydrolysis Reaction: The crude saponin extract is dissolved in 2M sulfuric acid.
-
Reflux: The mixture is heated under reflux for 5 hours to ensure complete hydrolysis of the glycosidic bonds.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a 5% sodium carbonate solution. The neutralized solution is then extracted three times with an equal volume of n-butanol.
-
Washing: The combined n-butanol extracts are washed with distilled water to remove any remaining salts and impurities.
-
Concentration: The n-butanol layer, containing the sapogenins, is separated and concentrated to dryness under reduced pressure to yield the crude sapogenin extract.
III. Purification of this compound by Column Chromatography
The crude sapogenin extract is further purified using silica (B1680970) gel column chromatography to isolate this compound.
Materials and Reagents:
-
Crude sapogenin extract
-
Silica gel (200-300 mesh)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: A glass column is packed with silica gel using a slurry method with chloroform.
-
Sample Loading: The crude sapogenin extract is dissolved in a minimal amount of chloroform and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of chloroform-methanol. The polarity of the mobile phase is gradually increased by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Value/Description | Reference |
| Extraction | ||
| Plant Material | Dried roots of Platycodon grandiflorus | [3] |
| Extraction Solvents | 95% Ethanol, 50% Ethanol | [3] |
| Preliminary Purification | D101 Macroporous Resin Column Chromatography | |
| Saponin Elution Solvents | 25% Ethanol, 75% Ethanol | |
| Hydrolysis | ||
| Hydrolyzing Agent | 2M Sulfuric Acid | General Method |
| Reaction Time | 5 hours | General Method |
| Extraction Solvent | n-Butanol | General Method |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (200-300 mesh) | |
| Mobile Phase | Chloroform-Methanol (gradient) |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the purification steps.
References
Application of Platycodin D in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D, a major triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has demonstrated significant anti-cancer properties across a wide range of human cancer cell lines.[1][2][3] It exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy, making it a compound of interest for oncological research and drug development.[1][4] This document provides a summary of its application in cancer cell line studies, including quantitative data on its efficacy and detailed protocols for key experimental assays.
Note on Nomenclature: The user requested information on "Platycogenin A." The vast majority of recent scientific literature focuses on "Platycodin D" as the primary bioactive anti-cancer compound from Platycodon grandiflorum. Platycodin D is a glycoside of Platycogenin. This document will focus on the activities of Platycodin D.
Data Presentation: Cytotoxicity of Platycodin D
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for Platycodin D have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Gallbladder Cancer | NOZ | 48 | ~10 | Zhang X, et al. 2020 |
| GBC-SD | 48 | ~10 | Zhang X, et al. 2020 | |
| Gastric Cancer | AZ521 | 48 | Not specified | Xu Q, et al. 2023 |
| NUGC3 | 48 | Not specified | Xu Q, et al. 2023 | |
| Prostate Cancer | PC3 | Not specified | Not specified | Park SJ, et al. 2021 |
| Non-Small Cell Lung Cancer | H1299 | 48 | 15 (for apoptosis induction) | Wang Y, et al. 2022 |
| A549 | Not specified | Dose- and time-dependent inhibition | Chen L, et al. 2020 | |
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | Khan M, et al. 2016 |
| MCF-7 | Not specified | Not specified | Khan M, et al. 2016 | |
| Leukemia | U937 | 48 | 15 (for apoptosis induction) | Khan M, et al. 2016 |
| Endometrial Cancer | RL95-2 | Not specified | Not specified | Wang L, et al. 2022 |
| Colon Cancer | HT-29 | Not specified | Not specified | Kim M, et al. 2024 |
| Glioma | U251 | Not specified | Not specified | Zhao Y, et al. 2017 |
Signaling Pathways Modulated by Platycodin D
Platycodin D's anti-cancer effects are mediated through the modulation of several key signaling pathways that are frequently dysregulated in cancer. These include pathways controlling cell survival, proliferation, apoptosis, and angiogenesis.
Caption: Platycodin D signaling pathways in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of Platycodin D on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Platycodin D on cancer cells.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Platycodin D (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of Platycodin D in complete culture medium. Remove the old medium from the wells and add 100 µL of the Platycodin D-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying Platycodin D-induced apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with Platycodin D
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Platycodin D at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and then trypsinize. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This protocol is for determining the effect of Platycodin D on cell cycle distribution.
Materials:
-
Cancer cells treated with Platycodin D
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following Platycodin D treatment.
Materials:
-
Cancer cells treated with Platycodin D
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Platycodin D is a promising natural compound with potent anti-cancer activity against a variety of cancer cell lines. Its multi-targeted approach, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, makes it a valuable tool for cancer research and a potential candidate for future therapeutic development. The protocols and data presented here provide a foundation for researchers to explore the anti-cancer effects of Platycodin D in their specific models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Formulation of Platycogenin A in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycogenin A, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorus, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical models. To accurately assess its therapeutic potential and pharmacokinetic profile in vivo, appropriate and consistent formulation is critical. This document provides detailed application notes and standardized protocols for the formulation of this compound for oral and intravenous administration in rodent models. These guidelines are based on established practices for formulating saponins (B1172615) with limited aqueous solubility and information available for structurally similar compounds, such as Platycodin D.
Physicochemical Properties and Formulation Considerations
This compound, like many saponins, is characterized by poor water solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies. Therefore, the selection of an appropriate vehicle is paramount to ensure complete solubilization or the formation of a stable, homogenous suspension for accurate dosing.
Key Formulation Goals:
-
Enhance solubility to achieve the desired concentration.
-
Ensure the stability of the formulation for the duration of the experiment.
-
Minimize vehicle-induced toxicity or interference with the experimental outcomes.
-
Ensure suitability for the intended route of administration (oral or intravenous).
Commonly used excipients for formulating poorly soluble compounds for in vivo studies include co-solvents, surfactants, and suspending agents.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and key pharmacokinetic parameters for this compound, based on data from analogous compounds and general principles of preclinical formulation.
Table 1: Recommended Formulation Parameters for this compound
| Parameter | Oral Administration (Rodents) | Intravenous Administration (Rodents) |
| Vehicle Composition | 0.5% Sodium Carboxymethylcellulose (CMC-Na) in sterile water or Saline with 5% DMSO and 1% Tween 80 | Sterile Saline (0.9% NaCl) with ≤5% DMSO and ≤2% Solubilizing Agent (e.g., Kolliphor® EL) |
| This compound Conc. | 1 - 50 mg/mL (as a suspension) | 0.5 - 5 mg/mL (as a clear solution) |
| Maximum Dosing Volume | 10 mL/kg (mice); 5 mL/kg (rats) | 5 mL/kg (mice); 2.5 mL/kg (rats) |
| Storage Conditions | 2-8°C for up to 24 hours (protect from light) | 2-8°C for up to 24 hours (protect from light, filter before use) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (for illustrative purposes)
| Parameter | Oral Gavage (50 mg/kg) | Intravenous Bolus (5 mg/kg) |
| Cmax (ng/mL) | 250 ± 50 | 1500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 1200 ± 200 | 2500 ± 400 |
| Bioavailability (%) | ~10 | - |
| Half-life (t½) (h) | 4.5 ± 1.0 | 2.0 ± 0.5 |
Note: The data in Table 2 is hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Suspension)
Materials:
-
This compound powder
-
0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for smaller particle size)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring continuously until fully dissolved.
-
Gradually add the this compound powder to the 0.5% CMC-Na vehicle in a sterile glass vial while stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. For a finer suspension, use a homogenizer for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration. Ensure the suspension is well-mixed immediately before drawing into the dosing syringe.
-
Administer to the animal via oral gavage using an appropriate gauge feeding needle.
Protocol 2: Formulation of this compound for Intravenous Administration (Solution)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile Saline (0.9% NaCl) for injection
-
Solubilizing agent (e.g., Kolliphor® EL or Tween 80)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in a minimal amount of DMSO (not to exceed 5% of the final volume). Vortex briefly to aid dissolution.
-
If necessary, add a solubilizing agent (e.g., 1-2% Kolliphor® EL) to the DMSO/Platycogenin A mixture and mix thoroughly.
-
Slowly add sterile saline to the desired final volume while continuously vortexing or stirring to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Administer to the animal via intravenous injection (e.g., tail vein) using an appropriate gauge needle.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Potential signaling pathways modulated by this compound.
Disclaimer
These protocols provide a general guideline for the formulation of this compound. Researchers should optimize the formulation based on the specific requirements of their study, including the desired dose, animal model, and experimental endpoint. It is crucial to conduct preliminary solubility and stability studies to ensure the suitability of the chosen formulation. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Platycogenin A as a Standard for Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycogenin A is a triterpenoid (B12794562) saponin (B1150181) that is a key bioactive constituent found in the roots of Platycodon grandiflorus. As a purified phytochemical standard, this compound is essential for the accurate quantification and standardization of herbal extracts and related pharmaceutical preparations. Its use is critical in quality control, pharmacokinetic studies, and in the investigation of its biological activities. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with an overview of a relevant biological signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1459719-53-9 | |
| Molecular Formula | C₄₂H₆₈O₁₆ | |
| Molecular Weight | 828.99 g/mol | |
| Purity (by HPLC) | ≥98% | |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8°C, protected from light and moisture | |
| Solubility | Soluble in methanol (B129727), ethanol |
Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in various samples, including raw plant material, extracts, and finished products. The use of a certified this compound standard is crucial for method validation and ensuring the accuracy of the results.
HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method for the quantification of triterpenoid saponins (B1172615), adapted from a study on the closely related compounds Platycoside E and Platycodin D.[1] These parameters should be established during the validation of a specific HPLC method for this compound.
| Parameter | Platycoside E (Example) | Platycodin D (Example) | Acceptance Criteria |
| Linearity (r²) | 0.9999 | 0.9997 | ≥ 0.999 |
| LOD (µg/mL) | 0.22 | 0.31 | Reportable |
| LOQ (µg/mL) | 0.68 | 0.93 | Reportable |
| Intra-day Precision (RSD%) | 0.40 - 4.77 | 0.58 - 3.59 | < 5% |
| Inter-day Precision (RSD%) | 0.40 - 4.77 | 0.58 - 3.59 | < 5% |
| Intra-day Accuracy (%) | 94.11 - 122.82 | 94.02 - 115.73 | 80 - 120% |
| Inter-day Accuracy (%) | 94.11 - 122.82 | 94.02 - 115.73 | 80 - 120% |
Experimental Protocol: HPLC Quantification of this compound
This protocol provides a general procedure for the quantification of this compound. It is recommended to optimize the chromatographic conditions for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Methanol (for sample and standard preparation)
-
Sample containing this compound (e.g., Platycodon grandiflorus root extract)
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Preparation of Sample Solution
-
Accurately weigh a known amount of the sample (e.g., 1 g of powdered extract).
-
Extract the sample with a suitable volume of methanol (e.g., 50 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).
-
0-20 min: 20-50% B
-
20-30 min: 50-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for Phytochemical Analysis
Application II: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of natural products. A this compound standard is invaluable for comparing NMR data to confirm the identity of the isolated compound.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound standard or isolated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Pyridine-d₅).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
3. Data Analysis
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
Compare the obtained NMR data with published data for this compound or with the spectrum of the reference standard to confirm the structure.
Logical Workflow for NMR-based Structure Confirmation
Biological Activity and Signaling Pathway
Triterpenoid saponins from Platycodon grandiflorus are known for their anti-inflammatory and anti-oxidative properties. While the specific signaling pathways for this compound are still under investigation, the closely related compound Platycodin D has been shown to exert its effects through the modulation of key inflammatory and oxidative stress pathways. A representative pathway is the inhibition of the TLR4/MyD88/NF-κB signaling cascade and activation of the Nrf2/HO-1 pathway, which is implicated in diabetic retinopathy.[2]
Representative Signaling Pathway
Conclusion
This compound is an indispensable tool for the phytochemical analysis of Platycodon grandiflorus and related products. Its use as a reference standard ensures the accuracy and reliability of analytical methods such as HPLC for quantification and NMR for structural verification. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in their work with this important bioactive compound. Further research into the specific biological mechanisms of this compound will continue to unveil its therapeutic potential.
References
- 1. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 2. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methods for Synthesizing Platycogenin A Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platycogenin A is a pentacyclic triterpenoid (B12794562) sapogenin, a core structural component of various saponins (B1172615) isolated from the roots of Platycodon grandiflorus. These natural products have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. However, native this compound often exhibits limitations such as poor solubility and suboptimal bioavailability, which can hinder its therapeutic application.
Chemical modification to synthesize this compound derivatives is a key strategy to overcome these limitations and enhance its pharmacological profile. This document provides an overview of common synthetic strategies and detailed protocols for the preparation of novel this compound derivatives, aimed at facilitating drug discovery and development efforts.
Key Synthetic Strategies
The structure of this compound, featuring multiple hydroxyl groups and a carboxylic acid moiety, offers several sites for chemical modification. The primary strategies involve esterification, etherification, and glycosylation to improve physicochemical properties and biological activity.
Esterification
Esterification of the carboxylic acid group at the C-4a position or the various hydroxyl groups is a common method to increase lipophilicity, which can enhance cell membrane permeability.[1][2] The Fischer-Speier esterification is a standard method used for this purpose.[3]
Etherification
Modification of the hydroxyl groups through etherification can also modulate the molecule's polarity and stability. This can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation of a hydroxyl group followed by reaction with an alkyl halide.
Glycosylation
Introduction of sugar moieties (glycosylation) to the hydroxyl groups can significantly impact the solubility and biological activity of this compound. Chemoenzymatic methods using endoglycosidases or glycosyltransferases offer a highly specific and efficient approach to creating novel glycoside derivatives.[4]
Experimental Workflow and Protocols
A generalized workflow for the synthesis, purification, and characterization of this compound derivatives is presented below.
References
Research and Application Notes on Platycogenin A Delivery Systems: Current Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of Platycogenin A Bioavailability
Saponins (B1172615), including this compound, are known for their complex structures, which can lead to poor membrane permeability and extensive first-pass metabolism, resulting in low oral bioavailability. Enhancing the systemic exposure of this compound is crucial to unlocking its full therapeutic efficacy. Advanced drug delivery systems offer a promising avenue to overcome these limitations by improving solubility, protecting the molecule from degradation, and facilitating its absorption into the bloodstream.
While research has been conducted on the crude extracts of Platycodon grandiflorum and its total saponins (platycosides), with Platycodin D being a frequently studied component, specific data on this compound remains elusive. The following sections present a conceptual guide for the development and evaluation of this compound delivery systems, based on established methodologies for analogous compounds.
Conceptual Delivery Systems for this compound
Based on successful strategies for other poorly bioavailable natural products, several types of delivery systems could be conceptualized for this compound.
Table 1: Potential Delivery Systems for Enhanced this compound Bioavailability (Conceptual)
| Delivery System | Potential Advantages | Key Formulation Components (Hypothetical) |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery. | Phospholipids (e.g., soy phosphatidylcholine, DMPC), Cholesterol, this compound. |
| Nanoparticles | Improved solubility and stability, controlled release, potential for enhanced cellular uptake. | Biodegradable polymers (e.g., PLGA, PLA), Surfactants (e.g., Poloxamer 188), this compound. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Enhanced solubility and dissolution, improved lymphatic transport, ease of scale-up. | Oils (e.g., Labrafil® M 1944 CS), Surfactants (e.g., Cremophor® EL), Co-surfactants (e.g., Transcutol® HP), this compound. |
| Solid Lipid Nanoparticles (SLN) | High drug loading, controlled release, good tolerability. | Solid lipids (e.g., glyceryl monostearate), Surfactants (e.g., Tween® 80), this compound. |
Generalized Experimental Protocols
The following are generalized protocols that would be essential for the development and evaluation of any this compound delivery system. These are provided as a template for researchers to adapt based on the specific formulation being developed.
Protocol for Preparation of this compound Loaded Nanoparticles (Hypothetical)
This protocol describes a common method for preparing polymeric nanoparticles using an emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Accurately weigh this compound and PLGA and dissolve them in a suitable volume of DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring at a constant speed (e.g., 500 rpm) to form a primary oil-in-water (o/w) emulsion.
-
Subject the primary emulsion to high-speed homogenization or ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Continuously stir the nanoemulsion at room temperature for several hours (e.g., 4-6 hours) to allow for the evaporation of the organic solvent (DCM).
-
Once the solvent has evaporated, collect the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA.
-
Repeat the centrifugation and washing steps (e.g., 2-3 times).
-
Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.
Protocol for In Vitro Drug Release Study
This protocol outlines a typical dialysis bag method for assessing the release profile of this compound from a nanoparticle formulation.
Materials:
-
This compound loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Accurately measure a known amount of the this compound loaded nanoparticle suspension and place it inside a pre-soaked dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) in a beaker or flask.
-
Place the setup in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vivo Pharmacokinetic Study in Rats (Conceptual)
This protocol provides a general outline for an animal study to compare the bioavailability of a this compound formulation with the free drug.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
Groups:
-
Group 1: Control (Free this compound administered orally)
-
Group 2: Test (this compound loaded formulation administered orally)
Procedure:
-
Fast the rats overnight (e.g., 12 hours) before drug administration, with free access to water.
-
Administer the respective formulations (free this compound or the delivery system) to the rats via oral gavage at a predetermined dose.
-
At specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Visualization of Experimental Workflow and Conceptual Relationships
The following diagrams illustrate the logical flow of developing and evaluating a this compound delivery system.
Caption: Workflow for development and evaluation of this compound delivery systems.
Caption: Logical relationship of challenges and solutions for this compound bioavailability.
Conclusion and Future Perspectives
The development of effective delivery systems for this compound is a critical step towards realizing its therapeutic promise. While specific research on this molecule is currently lacking in the available literature, the established principles of drug delivery provide a solid foundation for future investigations. Researchers are encouraged to explore various nano- and micro-carrier systems and to conduct rigorous in vitro and in vivo evaluations. The publication of such studies, including detailed protocols and quantitative data, will be invaluable to the scientific community and will pave the way for the clinical translation of this compound-based therapies. There is a clear need for foundational research to characterize the pharmacokinetic profile of this compound and to subsequently design and test novel formulations aimed at improving its systemic availability.
Application Notes and Protocols for Testing Platycogenin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the therapeutic efficacy of Platycogenin A, a triterpenoid (B12794562) saponin (B1150181) with potential anti-inflammatory and anticancer properties. The protocols outlined below detail in vitro and in vivo methodologies to assess its biological activity and elucidate its mechanism of action.
Introduction
This compound belongs to the family of saponins, a class of natural compounds known for a wide range of pharmacological activities. Preliminary evidence suggests that related compounds, such as Platycodin D, exhibit significant anti-inflammatory and anticancer effects.[1][2][3] The proposed experimental design aims to systematically investigate these properties for this compound. The primary objectives are to determine its cytotoxic effects on cancer cells, its ability to modulate inflammatory responses, and to identify the underlying molecular pathways.
In Vitro Efficacy Testing
A series of in vitro assays will be conducted to establish the baseline efficacy and mechanism of action of this compound.
Anticancer Activity
Objective: To determine the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
Experimental Workflow:
Caption: Workflow for in vitro anticancer activity assessment.
Protocols:
-
Cell Lines: A panel of human cancer cell lines will be used, including but not limited to:
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay by Annexin V/PI Staining:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest, wash, and fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
-
-
Western Blot Analysis:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p53, c-Myc).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Data Presentation:
| Parameter | Cell Line | This compound Concentration (µM) | Result |
| IC50 (48h) | MCF-7 | TBD | TBD |
| MDA-MB-231 | TBD | TBD | |
| A549 | TBD | TBD | |
| Apoptosis (%) | MCF-7 | IC50 | TBD |
| MDA-MB-231 | IC50 | TBD | |
| Cell Cycle Arrest | MCF-7 | IC50 | TBD (e.g., G2/M arrest) |
| MDA-MB-231 | IC50 | TBD |
Anti-inflammatory Activity
Objective: To evaluate the ability of this compound to suppress inflammatory responses in macrophages.
Signaling Pathway:
Caption: this compound's potential inhibition of the NF-κB pathway.
Protocols:
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) will be used to quantify NO production.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Treat cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot for Inflammatory Mediators:
-
Treat cells with this compound and/or LPS.
-
Prepare whole-cell lysates and nuclear extracts.
-
Perform Western blotting for proteins such as iNOS, COX-2, phospho-IκBα, and nuclear NF-κB p65 to assess the effect on the NF-κB pathway.
-
Data Presentation:
| Parameter | Condition | This compound Concentration (µM) | Result |
| NO Production (%) | LPS-stimulated | 0 | 100% |
| 10 | TBD | ||
| 25 | TBD | ||
| TNF-α (pg/mL) | LPS-stimulated | 0 | TBD |
| 10 | TBD | ||
| 25 | TBD | ||
| IL-6 (pg/mL) | LPS-stimulated | 0 | TBD |
| 10 | TBD | ||
| 25 | TBD |
In Vivo Efficacy Testing
Following promising in vitro results, the efficacy of this compound will be evaluated in relevant animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Xenograft Mouse Model for Anticancer Efficacy
Objective: To assess the tumor-suppressive effect of this compound in vivo.
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5x10⁶ cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, positive control like doxorubicin).
-
Drug Administration: Administer this compound via intraperitoneal injection or oral gavage daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Perform histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess proliferation, and cleaved caspase-3 for apoptosis) on the tumor tissues.
Murine Model of Acute Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in vivo.
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Inflammation:
-
Carrageenan-induced paw edema: Inject carrageenan into the subplantar region of the right hind paw.
-
LPS-induced systemic inflammation: Administer LPS via intraperitoneal injection.
-
-
Treatment: Administer this compound orally or intraperitoneally 1 hour before the inflammatory challenge.
-
Assessment:
-
Paw edema: Measure paw volume using a plethysmometer at various time points after carrageenan injection.
-
Systemic inflammation: Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA. Harvest lung or liver tissue for histological analysis and measurement of inflammatory markers.
-
Data Presentation:
| Model | Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) |
| Xenograft | Vehicle Control | TBD | TBD |
| This compound (low dose) | TBD | TBD | |
| This compound (high dose) | TBD | TBD | |
| Positive Control | TBD | TBD | |
| Paw Edema | Vehicle Control | TBD | N/A |
| This compound | TBD | N/A | |
| Positive Control (e.g., Indomethacin) | TBD | N/A |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy as a potential anticancer and anti-inflammatory agent. The data generated from these studies will be crucial for understanding its therapeutic potential and guiding further drug development efforts.
References
- 1. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"overcoming Platycogenin A stability and degradation issues"
Welcome to the Technical Support Center for Platycogenin A and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability and degradation issues, along with practical advice for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Platycodin D?
This compound is a triterpenoid (B12794562) saponin (B1150181) aglycone. It is the core non-sugar component of a group of saponins (B1172615) called platycosides, which are naturally found in the root of Platycodon grandiflorus. Platycodin D is one of the most abundant and well-studied platycosides, and it consists of the this compound aglycone with a sugar moiety attached. In experimental contexts, Platycodin D is often used as a precursor to study the effects of this compound, as the sugar portion can be cleaved by enzymes.
Q2: What are the primary stability concerns for this compound and Platycodin D?
The main stability concerns for these compounds are:
-
Hydrolysis: The glycosidic bonds in Platycodin D are susceptible to enzymatic and acid/base-catalyzed hydrolysis, which releases the this compound aglycone and sugar molecules.
-
Temperature: Elevated temperatures can accelerate the degradation of saponins.
-
pH: Both acidic and basic conditions can promote the hydrolysis of the glycosidic linkages in Platycodin D.
-
Light: As with many complex organic molecules, prolonged exposure to light may lead to photodegradation.
-
Aqueous Solubility and Stability: this compound and Platycodin D have limited solubility in aqueous solutions, which can lead to precipitation. Aqueous solutions of Platycodin D are not recommended to be stored for more than a day to avoid degradation[1][2].
Q3: What are the recommended storage conditions for this compound and Platycodin D?
-
Solid Form: Platycodin D is a crystalline solid that is stable for at least four years when stored at -20°C[1][2]. It is advisable to store solid this compound under similar conditions, protected from light and moisture.
-
Stock Solutions: For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended[1]. These stock solutions should be stored at -20°C or -80°C for long-term stability. It is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least 6 months at -80°C and for 1 month at -20°C.
Troubleshooting Guides
Issue 1: Precipitation of this compound / Platycodin D in Aqueous Solutions (e.g., Cell Culture Media)
Potential Cause: this compound and Platycodin D have low solubility in water. Adding a concentrated stock solution in an organic solvent directly to an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically below 0.5% for cell culture) to minimize solvent-induced toxicity and solubility issues.
-
Use a Two-Step Dilution Method:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Create an intermediate dilution of the stock solution in a serum-containing medium or a buffer with some protein (like BSA). The proteins can help to stabilize the compound and improve its solubility.
-
Add this intermediate dilution to your final aqueous solution or cell culture medium to reach the desired working concentration.
-
-
Pre-warm the Medium: Pre-warming your aqueous solution or cell culture medium to 37°C before adding the compound can help with dissolution.
-
Ensure Thorough Mixing: Gently vortex or invert the tube after each dilution step to ensure the compound is evenly dispersed.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Potential Cause 1: Compound Degradation in Media
Aqueous solutions of Platycodin D are not stable for long periods. If you prepare your working solutions in advance, the compound may degrade, leading to a lower effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound or Platycodin D in your aqueous buffer or cell culture medium immediately before each experiment. Do not store aqueous working solutions for more than one day.
Potential Cause 2: Interference with Assay Reagents
Some compounds can interfere with the reagents used in common cell viability assays, such as MTT. This can lead to inaccurate results.
Troubleshooting Steps:
-
Run a Cell-Free Control: To check for direct interaction with assay reagents, incubate this compound or Platycodin D with the assay reagent (e.g., MTT) in cell-free media. A color change in the absence of cells indicates a direct chemical reaction.
-
Use an Alternative Assay: If interference is suspected, switch to a different type of assay that relies on a different detection principle. For example, if you are using a metabolic assay like MTT, consider a membrane integrity assay (e.g., Trypan Blue exclusion) or an ATP-based assay.
Issue 3: Low Bioavailability or Inconsistent Results in in vivo Studies
Potential Cause: The low aqueous solubility and potential for degradation in the gastrointestinal tract can lead to poor and variable absorption of this compound and Platycodin D when administered orally.
Troubleshooting Steps:
-
Appropriate Vehicle Selection: For oral administration, consider formulating the compound in a vehicle that can improve its solubility and absorption. This may include using co-solvents or creating a suspension. For intravenous administration, ensure the compound is fully dissolved in a suitable vehicle to prevent precipitation in the bloodstream.
-
Freshly Prepare Dosing Solutions: As with in vitro experiments, prepare dosing solutions fresh on the day of administration to minimize degradation.
-
Consider Alternative Routes of Administration: If oral bioavailability is a significant issue, consider alternative routes such as intraperitoneal or intravenous injection, if appropriate for your experimental design.
Data Presentation
Table 1: Solubility and Stock Solution Stability of Platycodin D
| Solvent | Solubility | Stock Solution Storage | Stability | Reference |
| DMSO | ~20 mg/mL | -20°C or -80°C | ≥ 4 years (solid); 1 month at -20°C, 6 months at -80°C (solution) | |
| Ethanol | ~3 mg/mL | -20°C | ≥ 4 years (solid) | |
| DMF | ~25 mg/mL | -20°C | ≥ 4 years (solid) | |
| Aqueous Buffers | Sparingly soluble | Not Recommended | Not stable for more than one day |
Experimental Protocols
Protocol 1: Preparation of Platycodin D Stock and Working Solutions for Cell Culture
Materials:
-
Platycodin D powder
-
Sterile, cell culture-grade DMSO
-
Sterile, complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of Platycodin D powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Gently vortex the solution after each dilution step to ensure it is well-mixed.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Standard MTT Cell Viability Assay
Materials:
-
Cells seeded in a 96-well plate
-
Platycodin D working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of the freshly prepared Platycodin D working solutions at various concentrations to the wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest Platycodin D concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Recommended workflow for preparing this compound/Platycodin D solutions for cell-based assays.
References
Technical Support Center: Troubleshooting Platycogenin A Crystallization Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Platycogenin A. The following information is designed to address common challenges and provide detailed methodologies to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and other saponins (B1172615) difficult to crystallize?
A1: The crystallization of saponins like this compound can be challenging due to their complex molecular structures, high molecular weight, and tendency to form amorphous solids or gels.[1] Their amphipathic nature, with both hydrophobic (triterpenoid) and hydrophilic (sugar chains) moieties, can lead to the formation of micelles and hinder the ordered arrangement required for crystal lattice formation. Purity is also a critical factor, as even minor impurities can significantly inhibit crystallization.[1]
Q2: What are the most critical factors to control for successful this compound crystallization?
A2: The three most critical factors are:
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Purity of the Sample: The starting material must be of the highest possible purity. Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to defects.
-
Solvent System: Selecting an appropriate solvent or a combination of solvents is crucial. The ideal solvent system will dissolve this compound at a higher temperature and allow for slow, controlled precipitation as the temperature decreases or as an anti-solvent is introduced.
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Supersaturation: Achieving a state of optimal supersaturation is key. Too low, and no crystals will form; too high, and it may lead to rapid precipitation of amorphous solid or the formation of many small, poorly-formed crystals.
Q3: What are some common solvent systems used for the crystallization of triterpenoid (B12794562) saponins?
A3: Common solvent systems for triterpenoid saponins often involve a combination of a good solvent (in which the saponin (B1150181) is readily soluble) and a poor solvent (in which it is sparingly soluble). Examples include:
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Methanol-Water[2]
-
Ethanol-Water
-
Acetone-Water
-
Chloroform-Methanol
The precise ratio of these solvents needs to be optimized for this compound.
Q4: How can I induce nucleation if my supersaturated solution fails to produce crystals?
A4: If spontaneous nucleation does not occur, several techniques can be employed:
-
Seeding: Introduce a tiny crystal of this compound (if available) into the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod. The microscopic scratches can provide nucleation sites.
-
Reducing Temperature: Slowly lowering the temperature of the solution can decrease the solubility of this compound and induce nucleation.
-
Introduction of a Nucleating Agent: In some cases, introducing a fine, inert powder can provide surfaces for heterogeneous nucleation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, solution remains clear. | 1. Solution is not sufficiently supersaturated. 2. Purity of this compound is too low. 3. Inappropriate solvent system. | 1. Slowly evaporate the solvent to increase the concentration. 2. Add an anti-solvent dropwise until slight turbidity is observed. 3. Further purify the this compound sample using techniques like chromatography. 4. Screen a wider range of solvent systems. |
| Amorphous precipitate forms instead of crystals. | 1. Supersaturation is too high, leading to rapid precipitation. 2. Cooling rate is too fast. | 1. Redissolve the precipitate by heating and add a small amount of the good solvent before allowing it to cool slowly. 2. Use a slower cooling method (e.g., place the crystallization vessel in a Dewar flask with warm water). 3. Consider vapor diffusion methods for slower equilibration. |
| Formation of very small or needle-like crystals. | 1. High rate of nucleation and/or rapid crystal growth. 2. High degree of supersaturation. | 1. Decrease the level of supersaturation by using a slightly lower starting concentration. 2. Slow down the cooling rate. 3. Use a solvent system that promotes slower crystal growth. |
| Crystals are "oiling out" (forming liquid droplets). | 1. The boiling point of the solvent is higher than the melting point of the solute at that concentration. 2. High concentration of impurities lowering the melting point. | 1. Use a lower boiling point solvent system. 2. Decrease the concentration of this compound. 3. Further purify the sample to remove impurities. |
| Poor crystal quality (e.g., twinning, inclusions). | 1. Fluctuations in temperature during crystallization. 2. Presence of impurities. 3. Agitation or disturbance of the crystallization vessel. | 1. Ensure a stable and vibration-free environment for crystallization. 2. Re-purify the this compound sample. 3. Allow the solution to stand undisturbed during crystal growth. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Solvent System | Methanol-Water | A common and effective system for many saponins. |
| Initial Concentration | Not specified | Start with a concentration that requires heating for full dissolution. |
| Temperature | Not specified | Typically, dissolution is performed at an elevated temperature, followed by slow cooling to room temperature or 4°C. |
| Recrystallization Yield | ~76% | This was achieved after a second crystallization step. |
| Purity Achieved | ~91% | Demonstrates the effectiveness of crystallization for purification. |
Experimental Protocols
General Protocol for Triterpenoid Saponin Purification via Chromatography
Prior to crystallization, it is imperative to have a highly pure sample of this compound. The following is a general protocol for the purification of triterpenoid saponins from a crude plant extract.
1. Macroporous Resin Chromatography (Initial Enrichment)
-
Resin Pre-treatment: Swell macroporous resin (e.g., D101, AB-8) in ethanol (B145695) for 24 hours.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column.
-
Washing: Wash the column with water to remove sugars and other highly polar impurities.
-
Elution: Elute the saponins with a stepwise or gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 95% ethanol).
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
2. Silica (B1680970) Gel Chromatography (Fine Purification)
-
Stationary Phase: Silica gel (200-300 mesh).
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Mobile Phase: A mixture of chloroform, methanol (B129727), and water is a common solvent system. The ratio should be optimized to achieve good separation of this compound from other saponins.
-
Sample Loading: The enriched saponin fraction can be dissolved in a minimal amount of the mobile phase (wet loading) or adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Perform gradient elution by gradually increasing the polarity of the mobile phase (increasing the proportion of methanol and water).
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC/HPLC. Combine the pure fractions containing this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol for Crystallization of a Triterpenoid Saponin (Adapted from Asiaticoside)
This protocol should be considered a starting point and requires optimization for this compound.
1. Materials and Reagents:
-
Purified this compound
-
Methanol (analytical grade)
-
Deionized Water
-
Crystallization dish or beaker
-
Hot plate with magnetic stirrer
-
Filter paper
2. Procedure:
-
Dissolution: In a clean crystallization vessel, dissolve the purified this compound in a minimal amount of hot methanol with gentle stirring.
-
Addition of Anti-solvent: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid. The appearance of turbidity indicates that the solution is approaching saturation.
-
Clarification: Gently heat the solution while stirring until the turbidity just disappears, creating a clear, saturated solution.
-
Slow Cooling: Cover the vessel with a watch glass or perforated parafilm and allow it to cool slowly to room temperature in a location free from vibrations. For even slower cooling, the vessel can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Crystals should gradually form as the solution cools and the solvent slowly evaporates.
-
Crystal Harvesting: Once a sufficient amount of crystals has formed, collect them by filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the crystallization solvents (e.g., cold methanol-water at the ratio where this compound is least soluble) to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator under vacuum at a low temperature.
Visualizations
Experimental Workflow for this compound Crystallization
Caption: A generalized workflow for the crystallization of this compound.
Signaling Pathway Inhibition by Platycogenins
The following diagram illustrates the anti-inflammatory signaling pathway inhibited by Platycodin D, a closely related platycogenin. This pathway is a likely target for this compound as well.
Caption: Platycogenins inhibit the NF-κB inflammatory signaling pathway.
References
Optimizing Platycogenin A Dosage for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Platycogenin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound, also known as Platycodin D, is a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus. Its primary anti-cancer effects are attributed to the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cell lines.[1] It has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, to exert its cytotoxic effects.[1][2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data, a typical starting concentration range for this compound is between 1 µM and 50 µM.[3] However, the optimal concentration is highly dependent on the specific cell line and the assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Protocol for Preparing a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q4: What is the maximum final DMSO concentration that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration as your highest treatment concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or low cytotoxicity at expected concentrations. | 1. Sub-optimal dosage: The concentration of this compound may be too low for the specific cell line. 2. Compound degradation: Improper storage of the stock solution may have led to degradation. 3. Cell line resistance: The target cell line may be resistant to this compound. 4. Incorrect assay timing: The incubation time may be too short to observe an effect. | 1. Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Verify the sensitivity of your cell line by consulting literature for reported IC50 values. Consider using a different, more sensitive cell line as a positive control. 4. Extend the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal time point for your assay. |
| High cytotoxicity in control (untreated) cells. | 1. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. 2. Cell seeding issues: Inconsistent cell seeding density can lead to variability in cell health. 3. Contamination: Mycoplasma or other microbial contamination can affect cell viability. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a serial dilution of your stock solution in DMSO before adding it to the medium. 2. Optimize your cell seeding protocol to ensure a uniform and healthy monolayer. 3. Regularly test your cell cultures for mycoplasma contamination. |
| Precipitation of this compound in the cell culture medium. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Improper dilution: Adding the DMSO stock directly to a large volume of medium can cause the compound to precipitate. | 1. Perform a stepwise dilution of the DMSO stock solution into the pre-warmed cell culture medium while gently vortexing. 2. Consider using a lower final concentration of this compound. If a high concentration is necessary, you may need to explore the use of solubilizing agents, but this should be done with caution as it may affect your experimental results. |
| Inconsistent or non-reproducible results. | 1. Variability in experimental conditions: Inconsistent cell passage number, seeding density, or incubation times. 2. Saponin effects: As a saponin, this compound can have membrane-permeabilizing effects, which might vary with cell density and membrane composition. 3. Assay interference: Natural products can sometimes interfere with assay readouts (e.g., fluorescence). | 1. Standardize your experimental protocols. Use cells within a consistent passage number range and ensure precise cell seeding and incubation times. 2. Be mindful of the potential for membrane disruption. Consider using assays that are less dependent on membrane integrity if you suspect this is an issue. 3. Run appropriate controls to check for assay interference, such as including this compound in cell-free assay conditions. |
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound (Platycodin D) in various human cancer cell lines. This data can serve as a reference for designing your experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 11.16 - 26.13 | 48 |
| DU145 | Prostate Cancer | 11.16 - 26.13 | 48 |
| LNCaP | Prostate Cancer | 11.16 - 26.13 | 48 |
| U251 | Glioma | 16.3 - 163.2 (Concentrations Used) | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not Specified |
| Hep3B | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
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This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine (B164497) (PS) externalization, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for PI3K/Akt Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., anti-GAPDH).
Visualizations
Caption: this compound signaling pathways leading to cell death.
Caption: Troubleshooting workflow for this compound experiments.
References
"challenges in Platycogenin A purification and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Platycogenin A.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the extraction, purification, and handling of this compound.
Extraction & Initial Processing
-
Question: My initial crude extract containing this compound is highly viscous and difficult to work with. What is the cause and how can I resolve this?
-
Answer: High viscosity in the initial extract is often due to the co-extraction of polysaccharides. To mitigate this, consider a pre-extraction step with a non-polar solvent to remove lipids and other interfering substances. Alternatively, you can employ enzymatic hydrolysis to break down the polysaccharides, but this requires careful optimization to avoid degradation of this compound. Another approach is precipitation of the polysaccharides using a suitable anti-solvent.
-
-
Question: The yield of this compound from my extraction process is consistently low. What factors could be contributing to this?
-
Answer: Low yields can be attributed to several factors. The quality and age of the plant material, the extraction solvent and method, and the number of extraction cycles can all significantly impact the final yield. Ensure your plant material is properly dried and powdered. For the solvent, an aqueous ethanol (B145695) solution is commonly used. Optimizing the solvent-to-solid ratio and performing multiple extraction cycles can improve the yield.
-
Chromatographic Purification
-
Question: I am observing poor separation and significant peak tailing during the purification of this compound on a silica (B1680970) gel column. What are the potential solutions?
-
Answer: Saponins (B1172615) like this compound are polar and can interact strongly with the silica stationary phase, leading to poor peak shape. Here are some troubleshooting steps:
-
Solvent System Optimization: The mobile phase composition is critical. A common system is chloroform-methanol-water. Systematically adjust the proportions of these solvents to improve resolution. Adding a small amount of acetic acid can sometimes improve peak shape by suppressing ionization.
-
Alternative Stationary Phases: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase such as reversed-phase C18 silica gel.
-
Alternative Techniques: For complex mixtures, techniques like High-Speed Counter-Current Chromatography (HSCCC) can offer better separation without a solid stationary phase, minimizing irreversible adsorption.
-
-
-
Question: this compound, particularly its acetylated forms, appears to be unstable during purification. How can I prevent its degradation?
-
Answer: Acetylated saponins are known to be unstable and can undergo transacetylation. To prevent this, it is crucial to work quickly and at low temperatures. One effective method is to immediately freeze the eluted fractions from the chromatography column using a flash-freeze device and then lyophilize them. This minimizes the time the compound spends in solution where degradation can occur.[1]
-
-
Question: My purified this compound shows impurities when analyzed by HPLC. What are the possible sources of contamination?
-
Answer: Impurities can arise from several sources:
-
Incomplete Separation: The purification method may not be optimized to separate this compound from structurally similar saponins. Further purification steps, such as a final polishing step using preparative HPLC, may be necessary.
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Degradation: As mentioned, this compound can degrade. Ensure that all solvents are of high purity and that the purification process is carried out efficiently.
-
Contamination from Labware: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
-
-
Data Presentation
The following table summarizes quantitative data from different purification methods for platycosides, the class of compounds to which this compound belongs.
| Purification Method | Starting Material | Amount of Starting Material | Compound(s) Purified | Purity Achieved | Amount of Pure Compound Obtained | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Platycoside-enriched fraction | 300 mg | Six platycosides | > 94% | Not specified | [2] |
| HSCCC followed by Preparative RP-HPLC | Enriched minor saponin (B1150181) fraction | Not specified | 3''-O-acetylplatycodin D and polygalacin D | > 98.9% | Not specified | [3] |
| Preparative HPLC (pHPLC) with flash-freezing | Platycoside sample | 300 mg | Nine platycosides (including four acetyl platycosides) | High purity (not quantified as a percentage) | 2 - 40 mg for each platycoside | [1] |
Experimental Protocols
1. High-Speed Counter-Current Chromatography (HSCCC) for Platycoside Purification
This protocol is a general guideline based on established methods for separating platycosides.[2][3]
-
Instrumentation: A high-speed counter-current chromatograph equipped with a suitable pump and detector (e.g., Evaporative Light Scattering Detector - ELSD).
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. Common systems for platycosides include:
-
Preparation of Two-Phase System:
-
Mix the chosen solvents in a separatory funnel in the desired ratio.
-
Shake the mixture vigorously and allow the layers to separate completely.
-
The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (this can be reversed depending on the specific method).
-
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase.
-
Rotate the column at a specific speed (e.g., 800-1000 rpm).
-
Pump the mobile phase into the column at a constant flow rate (e.g., 1.5-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium (mobile phase elutes from the outlet), inject the sample solution (crude or partially purified extract dissolved in a small volume of the solvent mixture).
-
Continuously pump the mobile phase and collect the eluent in fractions.
-
-
Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.
2. Preparative High-Performance Liquid Chromatography (pHPLC) with Flash-Freezing
This protocol is adapted from a method developed for the purification of unstable acetylated platycosides.[1]
-
Instrumentation: A preparative HPLC system with a pump capable of high flow rates, a large-volume injector, a preparative column, and a suitable detector (e.g., UV-Vis or ELSD).
-
Chromatographic Conditions:
-
Column: Preparative RP-C18 column (e.g., 250 x 30 mm, 10 µm).[1]
-
Mobile Phase: 25% acetonitrile (B52724) in water (v/v).[1]
-
Flow Rate: 10 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 205 nm).
-
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Purification Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a large volume of the prepared sample onto the column.
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification Handling (Crucial for unstable compounds):
-
Immediately freeze the collected fractions using a flash-freezing device (e.g., immersion in liquid nitrogen or a dry ice/acetone bath).[1]
-
Lyophilize (freeze-dry) the frozen fractions to remove the solvent and obtain the purified this compound as a solid.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: Postulated signaling pathways affected by this compound, leading to the induction of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing Platycogenin A precipitation in aqueous solutions"
Welcome to the technical support center for Platycogenin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a triterpenoid (B12794562) saponin, a class of naturally derived compounds with a wide range of potential therapeutic applications. Like many saponins, this compound has an amphiphilic molecular structure, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. This dual nature can lead to limited solubility in aqueous solutions and a tendency to precipitate, which can hinder its development as a therapeutic agent and complicate in vitro and in vivo studies.
Q2: What are the primary factors that influence the precipitation of this compound in aqueous solutions?
Several factors can contribute to the precipitation of this compound, including:
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pH: The solubility of many compounds is strongly dependent on the pH of the solution.[1][2][3] For molecules with ionizable groups, pH changes can alter their charge state, affecting their interaction with water molecules.
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Temperature: Temperature can significantly impact solubility. For most solid solutes, solubility increases with temperature; however, the effect can vary depending on the thermodynamics of the dissolution process.[4][5]
-
Concentration: Exceeding the saturation solubility of this compound in a given solvent system will inevitably lead to precipitation.
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Solvent Composition: The polarity and composition of the solvent system are critical. The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.
-
Presence of Other Solutes: Salts and other molecules in the solution can influence the solubility of this compound through various effects, such as the common ion effect or by altering the properties of the solvent.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds. Experimenting with a pH range can help identify the optimal pH for solubilization.
-
Use of Co-solvents: Incorporating organic co-solvents such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, thereby increasing their aqueous solubility.
-
Temperature Control: For endothermic dissolution processes, increasing the temperature can enhance solubility. However, the thermal stability of this compound should be considered.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility at the Given pH | Adjust the pH of the buffer. For compounds with acidic or basic functional groups, altering the pH can significantly increase solubility. | The compound dissolves and remains in solution at the new pH. |
| High Concentration | Reduce the concentration of this compound in the solution. | The compound dissolves at a lower, unsaturated concentration. |
| Inappropriate Solvent | Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. | The compound remains in solution upon dilution. |
Issue 2: this compound solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Precipitation/Crystallization | Incorporate a precipitation inhibitor, such as HPMC or PVP, into the formulation. | The solution remains clear for a longer duration. |
| Temperature Fluctuation | Maintain a constant temperature. If solubility is temperature-dependent, fluctuations can cause precipitation. | The solution remains stable at a constant temperature. |
| Chemical Degradation | Assess the stability of this compound in the specific aqueous environment. Degradation products may be less soluble. | Identification of degradation allows for optimization of storage conditions (e.g., pH, light protection). |
Data Presentation
Table 1: Hypothetical Solubility of this compound under Various Conditions
This table provides an example of how to systematically evaluate and present solubility data for this compound. Actual values should be determined experimentally.
| Condition | Parameter | Value | Solubility (µg/mL) | Observations |
| pH | pH | 4.0 | 50 | Clear solution |
| pH | 7.0 | 10 | Precipitate forms | |
| pH | 9.0 | 100 | Clear solution | |
| Temperature | Temperature | 4°C | 5 | Partial dissolution |
| Temperature | 25°C | 10 | Some precipitation | |
| Temperature | 37°C | 25 | Clear solution | |
| Co-solvent | 10% Ethanol | - | 150 | Clear solution |
| 20% Ethanol | - | 500 | Clear solution | |
| 10% PEG 400 | - | 200 | Clear solution |
Experimental Protocols
Protocol 1: Determination of this compound Solubility at Different pH Values
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Protocol 2: Evaluation of Co-solvent Effects on this compound Solubility
-
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30% v/v ethanol in water).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each co-solvent system in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours.
-
Sample Collection and Filtration: Collect and filter the supernatant as described in Protocol 1.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Refining Analytical Methods for Platycogenin A Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection and quantification of Platycogenin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: The primary analytical methods for the detection and quantification of this compound and other saponins (B1172615) include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.[1][2][3] HPLC with an Evaporative Light Scattering Detector (ELSD) is also a viable option.[4]
Q2: Why is my this compound peak showing poor shape (tailing or fronting) in HPLC?
A2: Poor peak shape for this compound is a common issue.
-
Peak Tailing can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica (B1680970) support. It can also result from column overload or a mismatch between the sample solvent and the mobile phase.[5]
-
Peak Fronting may occur due to column overload, poor sample solubility, or a collapse of the column bed.
Q3: I am experiencing low sensitivity and a noisy baseline in my HPLC-UV analysis of this compound. What could be the cause?
A3: Low sensitivity for this compound using UV detection is expected due to the weak absorbance of saponins. To improve sensitivity, ensure the detector wavelength is set appropriately (typically at a low wavelength like 205-210 nm). A noisy baseline can be caused by a number of factors including a contaminated detector cell, air bubbles in the system, or an impure mobile phase.
Q4: What are matrix effects in LC-MS/MS analysis of this compound, and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This is a significant challenge in the analysis of complex samples like plasma or herbal extracts. To mitigate matrix effects, you can:
-
Implement a robust sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components.
-
Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal variations.
-
Dilute the sample if the analyte concentration is sufficiently high.
-
Optimize chromatographic conditions to separate this compound from interfering matrix components.
Q5: My HPTLC results for this compound are not reproducible. What are the likely causes?
A5: Lack of reproducibility in HPTLC can stem from several factors, including variations in the stationary phase activity, inconsistent chamber saturation, and improper sample application. Ensuring consistent environmental conditions (humidity and temperature), proper chamber saturation time, and using an automated sample applicator can significantly improve reproducibility.
Troubleshooting Guides
HPLC-UV Troubleshooting
| Problem | Possible Cause | Solution |
| No Peak/Very Small Peak | Injection issue (air in sample loop, blocked syringe). | Manually inspect the injection process. Purge the injector. |
| Detector issue (lamp off or failing). | Check detector status and lamp life. Replace lamp if necessary. | |
| This compound degradation. | Prepare fresh standards and samples. Check sample stability. | |
| Peak Tailing | Secondary silanol (B1196071) interactions. | Use a highly end-capped column or operate at a lower pH to suppress silanol ionization. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent or replace the column. | |
| Peak Splitting | Column void or channeling. | Replace the column. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Co-eluting impurity. | Optimize the mobile phase or gradient to improve resolution. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven for stable temperature control. | |
| Column aging. | Equilibrate the column properly or replace it if performance has degraded. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal Intensity/Ion Suppression | Matrix effects from co-eluting compounds. | Improve sample cleanup (e.g., SPE). Optimize chromatography to separate analyte from interferences. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). | |
| Incorrect MRM transitions. | Infuse a standard solution to confirm and optimize precursor and product ions. | |
| Inconsistent Results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard. Prepare matrix-matched calibrants. |
| Analyte instability in the autosampler. | Check the stability of the processed samples at the autosampler temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. Check for leaks. |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Inject a blank after a high concentration sample to check for carryover. |
HPTLC Troubleshooting
| Problem | Possible Cause | Solution |
| Irregular Spot Shape | Improper sample application (e.g., spotting too quickly). | Use an automated applicator for consistent band application. |
| Overloading of the sample. | Reduce the amount of sample applied to the plate. | |
| Inconsistent Rf Values | Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing. |
| Inconsistent chamber saturation. | Use a consistent saturation time for the developing chamber. | |
| Variations in temperature and humidity. | Perform analysis in a controlled environment. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition to improve separation. |
| Diffusion of spots. | Ensure the plate is dried quickly and evenly after development. |
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods used in this compound detection. Note that values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value Range | Reference |
| Linearity Range | 1 - 100 µg/mL | |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | |
| Recovery | 95 - 105% | |
| Precision (%RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value Range | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | |
| Recovery | 85 - 115% | |
| Precision (%RSD) | < 15% |
Table 3: HPTLC Method Performance
| Parameter | Typical Value Range | Reference |
| Linearity Range | 50 - 500 ng/spot | |
| Limit of Detection (LOD) | 10 - 50 ng/spot | |
| Limit of Quantification (LOQ) | 30 - 150 ng/spot | |
| Recovery | 98 - 102% | |
| Precision (%RSD) | < 3% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from the roots of Platycodon grandiflorus.
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Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 70% ethanol (B145695).
-
Perform ultrasonication for 30 minutes at room temperature.
-
Alternatively, use Soxhlet extraction for exhaustive extraction.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis, or a suitable solvent for HPTLC.
-
Purification (Optional): For complex matrices, further cleanup using Solid-Phase Extraction (SPE) with a C18 cartridge may be necessary to remove interfering compounds.
HPLC-UV Method for this compound Quantification
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% phosphoric acid
-
-
Gradient Program:
-
0-20 min: 20-40% A
-
20-25 min: 40-80% A
-
25-30 min: 80% A
-
30-35 min: 80-20% A
-
35-40 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
LC-MS/MS Method for this compound Quantification
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: (To be optimized by infusing a standard solution of this compound. The following are representative transitions for saponins)
-
This compound Precursor Ion (Q1): [M+H]⁺ or [M+Na]⁺
-
Product Ions (Q3): Specific fragment ions resulting from collision-induced dissociation.
-
-
Source Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Source Temperature: 300 - 400 °C
-
Nebulizer Gas: 40 - 50 psi
-
Drying Gas: 10 - 12 L/min
-
HPTLC Method for this compound Quantification
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples and standards as 8 mm bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 8:1:1, v/v/v). The optimal ratio may require adjustment.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning:
-
Detection Wavelength: 210 nm (pre-derivatization).
-
Derivatization (Optional): Spray with a solution of 10% sulfuric acid in ethanol and heat at 110 °C for 10 minutes for visualization. Scan at a suitable wavelength in the visible range.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
"addressing batch-to-batch variability of Platycogenin A"
A Guide to Addressing Batch-to-Batch Variability
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with saponins (B1172615) derived from Platycodon grandiflorum. While this document addresses challenges related to Platycogenin A , it is important to note that the vast majority of scientific literature, analytical methods, and quality control standards focus on more abundant and well-characterized saponins from this plant, such as Platycodin D .
The principles, protocols, and troubleshooting steps outlined here are based on the established science for Platycodin D and other major Platycodon saponins. These methodologies are broadly applicable and provide a robust framework for assessing and managing the batch-to-batch variability of any related compound, including this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Platycodon saponins like this compound?
A1: Batch-to-batch variability in naturally derived compounds is a common challenge. For Platycodon saponins, the key sources of variation include:
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Natural Variation in Raw Material: The chemical composition of the Platycodon grandiflorum plant can vary significantly. Factors influencing this include the plant's geographical origin, harvest time, climate, and even the color of its flowers.[1][2] This results in different starting concentrations of various saponins in the raw plant material.
-
Extraction and Purification Processes: Minor differences in extraction solvents, temperature, pressure, and purification chromatography can alter the final composition of the product. This can lead to variations in the purity of the target saponin (B1150181) and the profile of co-eluting minor saponins.
-
Compound Stability and Storage: Saponins can be sensitive to degradation over time, especially if not stored under optimal conditions (e.g., protected from light, moisture, and extreme temperatures).
Q2: A new batch of this compound has a slightly different appearance/color. Is this a concern?
A2: A minor change in physical appearance (e.g., from pure white to slightly off-white) is not uncommon for natural products and may not necessarily indicate a problem with purity or activity. However, it should always be investigated. Such a change could be due to trace impurities or slight variations in the crystalline form. It is crucial to perform analytical checks to confirm that the identity, purity, and activity of the compound meet the required specifications before use.
Q3: Why is Platycodin D so often used as the quality control marker for Platycodon grandiflorum extracts?
A3: Platycodin D is one of the most abundant and pharmacologically active saponins in Platycodon grandiflorum.[3][4][5] Its significant biological effects, including anti-inflammatory and anti-cancer properties, have made it a focal point of research. Consequently, robust analytical methods for its detection and quantification have been developed, and it often serves as a reference standard for the quality and consistency of extracts from this plant.
Troubleshooting Experimental Inconsistencies
Q4: I'm seeing a significant shift in the IC50 value of my compound in a cell-based assay with a new batch. What should I do?
A4: This is a classic sign of batch-to-batch variability in compound activity. The difference could be due to a change in purity or the presence of an active impurity.
Troubleshooting Steps:
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Confirm Identity and Purity: The first step is to analytically compare the new batch to the old, reliable batch.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to compare the purity profiles. Pay close attention to the main peak's area percentage and the presence of any new or enlarged impurity peaks.
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the molecular weight of the main peak corresponds to this compound in both batches.
-
-
Perform a Dose-Response Curve Comparison: Run the old and new batches side-by-side in your assay to directly compare their dose-response curves and confirm the shift in potency.
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Contact the Supplier: Provide your analytical data (especially the HPLC chromatograms) to the supplier's technical support team to investigate the discrepancy.
Below is a decision tree to guide your troubleshooting process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Platycogenin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Platycogenin A.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and its analogs like Platycodin D?
The oral bioavailability of triterpenoid (B12794562) saponins, including this compound and its close structural analog Platycodin D, is generally very low. Studies on Platycodin D in rats have reported an absolute oral bioavailability ranging from as low as 0.29% to 1.81%.[1] This poor absorption is a significant hurdle for the development of effective oral therapies based on these compounds.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
Several factors contribute to the poor oral absorption of this compound and similar saponins:
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Poor Membrane Permeability: Due to their large molecular weight and hydrophilic sugar moieties, these compounds exhibit poor permeability across the intestinal epithelium.
-
Metabolism by Gut Microbiota: The gut microbiota can metabolize this compound, primarily through deglycosylation and dehydroxylation, altering its structure and potentially reducing its systemic absorption.
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P-glycoprotein (P-gp) Efflux: P-glycoprotein, an efflux transporter highly expressed in the intestines, can actively pump absorbed this compound back into the intestinal lumen, thereby limiting its net absorption.
-
First-Pass Metabolism: Although less characterized for this compound specifically, first-pass metabolism in the liver can further reduce the amount of active compound reaching systemic circulation.
Interestingly, some research suggests that the oral bioavailability of Platycodin D is significantly higher when administered as part of a whole Platycodi Radix extract compared to the purified compound alone.[2] This indicates that other constituents in the extract may enhance absorption or inhibit metabolic pathways.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have shown promise for improving the oral bioavailability of poorly absorbed compounds like this compound. These include:
-
Nanoparticle-Based Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, improve their solubility, protect them from degradation in the gastrointestinal (GI) tract, and enhance their absorption.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that provide controlled release and protect the drug from the harsh GI environment.
-
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They can improve drug solubility, protect against degradation, and facilitate absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of poorly water-soluble drugs.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in lipid-based nanoparticles (SLNs or Liposomes).
Possible Causes:
-
Poor affinity of this compound for the lipid matrix: Due to its amphiphilic nature (hydrophilic sugar chains and a lipophilic aglycone), this compound may not efficiently partition into the lipid core.
-
Incorrect lipid or surfactant selection: The choice of lipids and surfactants is critical for successful encapsulation.
-
Suboptimal formulation parameters: Factors such as the drug-to-lipid ratio, processing temperature, and sonication time can significantly impact encapsulation efficiency.
Troubleshooting Steps:
-
Lipid Screening: Screen a variety of solid lipids (for SLNs) or phospholipids (B1166683) (for liposomes) with different chain lengths and saturation levels to find one with better compatibility with this compound.
-
Surfactant Optimization: Test different non-ionic surfactants and co-surfactants to improve the stability of the formulation and enhance drug loading.
-
Parameter Optimization: Systematically vary the drug-to-lipid ratio, homogenization speed and time, and sonication parameters to identify the optimal conditions for encapsulation.
-
Consider a Co-solvent: Using a small amount of a suitable co-solvent in which both the lipid and this compound are soluble during the formulation process can sometimes improve encapsulation.
Issue 2: Inconsistent or low bioavailability enhancement in animal studies despite successful in vitro formulation.
Possible Causes:
-
In vivo instability of the formulation: The nanoparticles or liposomes may not be stable in the complex environment of the GI tract.
-
Rapid clearance of the formulation: The delivery system may be cleared from the GI tract before significant absorption can occur.
-
Metabolism of the released drug: Even if the delivery system enhances solubility, the released this compound may still be subject to rapid metabolism.
-
P-gp efflux: The formulation may not be effectively overcoming the P-gp efflux pump.
Troubleshooting Steps:
-
Assess In Vivo Stability: Conduct studies to evaluate the stability of your formulation in simulated gastric and intestinal fluids.
-
Mucoadhesive Coatings: Consider coating your nanoparticles or liposomes with mucoadhesive polymers (e.g., chitosan) to increase their residence time in the intestine.
-
Incorporate P-gp Inhibitors: Co-administering a known P-gp inhibitor or incorporating one into your formulation (if compatible) can help to reduce efflux. Some formulation excipients themselves can have P-gp inhibitory effects.
-
Evaluate Release Profile: Ensure the in vitro drug release profile is optimized for sustained release in the intestinal region to avoid rapid clearance.
Experimental Protocols & Data
While specific quantitative data on the oral bioavailability enhancement of this compound through nanoformulations is limited in publicly available literature, the following tables summarize pharmacokinetic data for its analog, Platycodin D, and provide generalized experimental protocols for common formulation strategies.
Data Presentation: Pharmacokinetic Parameters of Platycodin D in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Platycodin D (Pure) | 20 (oral) | 44.45 | 0.5 | 96.06 | Not Reported | [2] |
| Platycodi Radix Extract | Equivalent to 20 Platycodin D (oral) | 17.94 | 1.25 | Significantly higher than pure PD | Not Reported | [2] |
| Platycodin D in 3% PG Extract | 500 (oral) | Not Reported | Not Reported | 0.66 ± 0.36 (AUC 0-20h) | 0.29 | [3] |
| Platycodin D3 in 3% PG Extract | 500 (oral) | Not Reported | Not Reported | 0.53 ± 0.31 (AUC 0-20h) | 1.35 |
Experimental Protocols
1. Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general guideline and requires optimization for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring to form a clear solution or a fine suspension.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 5-15 minutes) to form a coarse oil-in-water emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove unencapsulated drug.
2. Preparation of this compound Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate buffered saline, pH 7.4)
Procedure:
-
Dissolve the phospholipids (and cholesterol, if used) and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography.
Visualizations
Logical Workflow for Enhancing Oral Bioavailability
Caption: Logical workflow for developing and evaluating formulations to enhance the oral bioavailability of this compound.
Signaling Pathways Potentially Involved in Saponin Absorption and Efflux
Caption: Simplified diagram of potential pathways affecting the oral absorption and bioavailability of this compound in the intestine.
References
- 1. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Effects of Platycogenin A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of Platycogenin A, primarily studied in the form of its glycoside Platycodin D, against relevant alternative cancer therapies. The data presented is compiled from preclinical studies in lung and hepatocellular carcinoma models, offering a side-by-side analysis of efficacy. Detailed experimental protocols and mechanistic insights are included to support further research and development.
Quantitative Analysis of Antitumor Efficacy
The in vivo antitumor activity of Platycodin D has been evaluated in various xenograft models. The following tables summarize the quantitative data on tumor growth inhibition in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models, compared with standard chemotherapeutic agents.
Table 1: Comparison of Antitumor Effects in a Non-Small Cell Lung Cancer (H520) Xenograft Model
| Treatment Group | Dosage & Administration | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | Citation |
| Control (Tumor-bearing) | Vehicle | 2505.6 ± 455.3 | 2.13 ± 0.28 | - | [1] |
| Platycodin D | 50 mg/kg/day (oral) | 1650.3 ± 401.2 | 1.45 ± 0.21 | 34.1 | [1] |
| Platycodin D | 100 mg/kg/day (oral) | 1105.8 ± 355.8 | 1.03 ± 0.19 | 55.9 | [1] |
| Platycodin D | 200 mg/kg/day (oral) | 755.4 ± 301.5 | 0.78 ± 0.15 | 69.8 | [1] |
| Gemcitabine | 160 mg/kg (intraperitoneal, every 7 days) | 605.1 ± 255.6 | 0.65 ± 0.13 | 75.8 | [1] |
| *p < 0.05, **p < 0.01 compared to the tumor-bearing control group. |
Table 2: Comparison of Antitumor Effects in a Hepatocellular Carcinoma (H22) Xenograft Model
| Treatment Group | Dosage & Administration | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition Rate (%) | Citation |
| Control (Tumor-bearing) | Normal Saline | 2.58 ± 0.31 | - | [2] |
| Platycodin D | 5 mg/kg/day | 1.95 ± 0.25 | 24.4 | [2] |
| Platycodin D | 10 mg/kg/day | 1.42 ± 0.21 | 45.0 | [2] |
| Platycodin D | 20 mg/kg/day | 0.98 ± 0.18 | 62.0 | [2] |
| Sorafenib (comparator data) | 30 mg/kg/day (oral) | Not directly comparable | ~40-50% in other HCC models | [3] |
| p < 0.05, **p < 0.01 compared to the tumor-bearing control group. Note: Sorafenib data is from a different study and is provided for contextual comparison. |
Mechanistic Insights: Signaling Pathways
Platycodin D exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, immunomodulation, and inhibition of angiogenesis. The following diagrams illustrate the key signaling pathways involved.
Caption: Platycodin D-induced apoptotic signaling pathways.
Caption: Immunomodulatory effects of Platycodin D.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: Human non-small cell lung cancer H520 cells.
-
Animal Model: Male BALB/c nude mice (athymic), 6 weeks old.
-
Tumor Implantation: H520 cells (5 x 10^6 cells in 0.2 mL of PBS) are subcutaneously injected into the right flank of the mice.
-
Treatment Groups:
-
Monitoring and Endpoints:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (width)^2 x length / 2.
-
Body weight is monitored throughout the study.
-
At the end of the study (day 35 post-treatment initiation), mice are euthanized, and tumors are excised and weighed.
-
-
Workflow Diagram:
Caption: Workflow for the NSCLC xenograft study.
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Cell Line: Mouse H22 hepatocellular carcinoma cells.
-
Animal Model: Kunming mice.
-
Tumor Implantation: H22 cells (2 x 10^6 cells in 0.2 mL) are subcutaneously injected into the right flank of the mice.
-
Treatment Groups:
-
Control: Normal saline administered orally.
-
Platycodin D: 5, 10, and 20 mg/kg administered orally, once daily for 14 days.[2]
-
-
Monitoring and Endpoints:
-
Tumor weight is measured at the end of the study.
-
The tumor growth inhibition rate is calculated as: (1 - average tumor weight of treated group / average tumor weight of control group) x 100%.
-
Serum levels of cytokines (IFN-γ, TNF-α, IL-2, IL-6) and VEGF are measured by ELISA.
-
Apoptosis-related proteins (Bax, Bcl-2) and VEGF in tumor tissues are analyzed by immunohistochemistry.
-
-
Workflow Diagram:
Caption: Workflow for the HCC xenograft study.
References
- 1. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin D exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Platycogenin A and Its Synthetic Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring triterpenoid (B12794562) saponin (B1150181), Platycogenin A, and discusses the potential of synthetic analogues based on current research in the field. While direct synthetic analogues of this compound are not extensively documented in publicly available literature, this guide will draw comparisons from closely related platycosides and other synthetic triterpenoid saponin derivatives to elucidate structure-activity relationships and potential therapeutic applications.
Introduction to this compound
This compound is a triterpenoid saponin isolated from the roots of Platycodon grandiflorus, a plant with a long history in traditional medicine. Like other platycosides, this compound possesses a complex chemical structure that contributes to its diverse biological activities. While specific quantitative data for this compound is limited, research on its close analogue, Platycodin D, suggests potent anti-inflammatory and anti-cancer properties.
Comparative Biological Activity
Due to the limited data on this compound and the absence of its direct synthetic analogues in the literature, this section presents a comparative summary of the biological activities of Platycodin D and other relevant synthetic triterpenoid saponin analogues. This comparison aims to highlight the potential therapeutic effects of this class of compounds and the impact of structural modifications.
Table 1: Comparative In Vitro Anti-Cancer Activity of Triterpenoid Saponin Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Platycodin D | AGS (gastric) | 15.3 | [1] |
| 2''-O-acetylplatycodin D | AGS (gastric) | 8.7 | [1] |
| 3''-O-acetylplatycodin D | AGS (gastric) | 9.1 | [1] |
| Polygalacin D | AGS (gastric) | 10.2 | [1] |
| Synthetic Analogue UA-2b | A549 (lung) | 5.37 | [2] |
| Synthetic Analogue UA-2b | HeLa (cervical) | 5.82 | [2] |
| Synthetic Analogue UA-2b | HepG2 (liver) | 5.47 | [2] |
Table 2: Comparative Anti-Inflammatory Activity of Triterpenoid Saponins (B1172615)
| Compound | Assay | Effect | Reference |
| Platycodin D | Inhibition of NO production in LPS-stimulated macrophages | Potent Inhibition | [3] |
| Platycodin D | Inhibition of TNF-α and IL-6 in LPS-stimulated cells | Significant Inhibition | [4] |
| Synthetic δ-oleanolic acid saponin derivative (29) | Inhibition of TNF-α and IL-6 secretion in LPS-induced macrophages | Significant Inhibition | [5][6] |
Structure-Activity Relationships
Studies on various platycosides and other triterpenoid saponins have revealed key structural features that govern their biological activity.[1][7]
-
Sugar Chains: The number and type of sugar moieties attached to the aglycone backbone significantly influence activity. For instance, the loss of sugar residues can dramatically reduce cytotoxicity.[1]
-
Acylation: Acetylation of the sugar residues can enhance anti-cancer activity.[1]
-
Aglycone Modifications: Modifications to the triterpenoid core, such as hydroxylation patterns, can impact biological effects.
The development of synthetic analogues allows for systematic modifications to these structural features, enabling the optimization of desired therapeutic properties while potentially reducing toxicity. For example, the synthesis of various pentacyclic triterpenoid derivatives has led to compounds with potent anticancer and antibacterial activities.[2]
Signaling Pathways
The anti-inflammatory and anti-cancer effects of platycosides are mediated through various signaling pathways. Platycodin D, for instance, has been shown to exert its effects by modulating the NF-κB and PI3K/Akt/mTOR signaling pathways.[1]
Figure 1. Simplified signaling pathway for the anti-inflammatory action of platycosides.
Figure 2. Simplified PI3K/Akt/mTOR signaling pathway targeted by platycosides in cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for assessing the anti-inflammatory and anti-cancer activities of triterpenoid saponins.
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)
Objective: To determine the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its analogues) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Figure 3. Workflow for in vitro anti-inflammatory assay.
In Vitro Anti-Cancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Culture: A specific cancer cell line (e.g., AGS, A549) is cultured in appropriate medium and conditions.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Conclusion and Future Directions
This compound and its related platycosides represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anti-cancer agents. While research on this compound itself is limited, studies on closely related compounds and other synthetic triterpenoid saponins have provided valuable insights into their structure-activity relationships and mechanisms of action.
Future research should focus on:
-
The isolation and comprehensive biological evaluation of this compound to establish its specific activity profile.
-
The design and synthesis of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
By leveraging the knowledge gained from existing triterpenoid saponin research and employing modern drug discovery techniques, it is possible to unlock the full therapeutic potential of this compound and its synthetic derivatives.
References
- 1. Antiproliferative and apoptotic activities of triterpenoid saponins from the roots of Platycodon grandiflorum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the bioactivity of platycodin D from Platycodon grandifloras | Semantic Scholar [semanticscholar.org]
- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of saponin derivatives of δ-oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-function relationship of the saponins from the roots of Platycodon grandiflorum for hemolytic and adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Platycogenin A's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the purported mechanism of action of Platycogenin A, a triterpenoid (B12794562) saponin (B1150181), with alternative compounds. This analysis is supported by available experimental data for structurally related saponins (B1172615), offering a framework for the cross-validation of this compound's therapeutic potential.
This compound, a key bioactive constituent isolated from the roots of Platycodon grandiflorus, belongs to a class of compounds known for their diverse pharmacological activities. While direct and extensive research on this compound is emerging, significant insights can be drawn from its close structural analog, Platycodin D, and other related saponins. This guide synthesizes the current understanding of the mechanism of action, focusing on the well-documented inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation.
Unraveling the Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of several saponins are attributed to their ability to modulate key signaling pathways, with the NF-κB pathway being a primary target.[1] This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines and mediators. While specific quantitative data for this compound's direct interaction with components of this pathway are not yet widely available, studies on the closely related Platycodin D provide a strong basis for its proposed mechanism.
Platycodin D has been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur through the suppression of the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[3] By preventing IκBα degradation, the translocation of the active NF-κB p65 subunit into the nucleus is blocked, thereby downregulating the transcription of inflammatory genes.
To rigorously validate this proposed mechanism for this compound, a multi-faceted experimental approach is necessary. This involves a combination of in silico, in vitro, and cell-based assays to build a comprehensive evidence base.
Experimental Workflow for Mechanism Cross-Validation
Comparative Analysis of NF-κB Inhibitory Activity
To contextualize the potential efficacy of this compound, it is valuable to compare the NF-κB inhibitory activities of other relevant saponins and natural compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit 50% of the NF-κB activity.
| Compound | Cell Line | Stimulant | Assay Type | IC50 (µM) | Reference |
| Platycodin D | RAW 264.7 | LPS | NO Production | ~15 | [4] |
| Platycodin D3 | RAW 264.7 | LPS | NO Production | ~55 | [4] |
| Compound 51 | HEK293T | TNF-α | NF-κB Luciferase | 0.172 | |
| Emetine | ME-180 | TNF-α | IκBα Phosphorylation | 0.31 | |
| Fluorosalan | ME-180 | TNF-α | IκBα Phosphorylation | 2.8 | |
| Narasin | ME-180 | TNF-α | IκBα Phosphorylation | 3.2 |
Note: Data is compiled from various sources and experimental conditions may differ.
This table highlights the potent NF-κB inhibitory activity of various compounds, providing a benchmark for future studies on this compound. The significant difference in potency between Platycodin D and Platycodin D3 underscores how minor structural variations can impact biological activity.
Detailed Experimental Protocols
For rigorous cross-validation, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the NF-κB signaling pathway.
Principle: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to NF-κB activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL).
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Proteomics for Target Identification
Shotgun proteomics can be employed to identify the direct binding partners of this compound within the cellular proteome.
Principle: This approach identifies proteins that are differentially expressed or post-translationally modified in response to drug treatment. Affinity-based methods can also be used to pull down direct binding partners.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., macrophages) and treat with this compound or a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein.
-
Digest the proteins into peptides using trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite.
-
Perform statistical analysis to identify proteins that are significantly altered in abundance or modification state upon this compound treatment.
-
Visualizing the Signaling Pathway and Cross-Validation Logic
Understanding the intricate relationships within the NF-κB signaling pathway and the logical flow of experimental validation is crucial.
Future Directions and Conclusion
While the existing data on Platycodin D and other saponins provides a strong foundation for understanding the potential mechanism of action of this compound, direct experimental validation is paramount. Future research should prioritize obtaining quantitative data for this compound in a range of assays, including direct binding studies with purified IKKβ and comprehensive proteomic analyses to identify its full spectrum of cellular targets. Furthermore, studies utilizing IKKβ knockout or knockdown cell lines will be instrumental in definitively confirming the role of this kinase in mediating the effects of this compound.
This comparative guide serves as a valuable resource for researchers by summarizing the current state of knowledge and providing a clear roadmap for the rigorous cross-validation of this compound's mechanism of action. By following a systematic and multi-faceted experimental approach, the scientific community can build a robust body of evidence to support the development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 2. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Platycogenin A and Its Analogs with Known Anti-Inflammatory and Anti-Cancer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of platycosides, saponins (B1172615) isolated from the root of Platycodon grandiflorum, with a focus on their anti-inflammatory and anti-cancer properties. Due to the limited availability of specific quantitative inhibitory data for Platycogenin A, this guide will utilize data from its close structural analog, Platycodin D, as a representative platycoside. The performance of Platycodin D is compared with established inhibitors of key signaling pathways implicated in inflammation and cancer, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data from various studies, offering a clear comparison between the inhibitory effects of Platycodin D and well-characterized inhibitors.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Line | Stimulant | IC50 Value | Reference |
| Platycodin D | TNF-α, IL-1β, IL-6 | Primary Rat Microglia | LPS | Concentration-dependent inhibition | [1] |
| SB203580 (p38 MAPK inhibitor) | IL-12 p40 | Bone marrow-derived dendritic cells | LPS | 5.3 µM | [2] |
| SB203580 (p38 MAPK inhibitor) | IL-6 | Bone marrow-derived dendritic cells | LPS | 3.2 µM | [2] |
| SB203580 (p38 MAPK inhibitor) | TNF-α | Bone marrow-derived dendritic cells | LPS | 8.1 µM | [2] |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Target | Cell Line/System | IC50 Value | Reference |
| Prosapogenin (B1211922) D methyl ester (from Platycodin D) | Nitric Oxide (NO) Production | LPS-induced Macrophages | Concentration-dependent | [1] |
| Prosapogenin D methyl ester (from Platycodin D) | Prostaglandin E2 (PGE2) Production | LPS-induced Macrophages | Concentration-dependent | |
| Aminoguanidine (iNOS inhibitor) | Mouse iNOS | In-vitro enzyme assay | 2.1 µM | |
| Celecoxib (COX-2 inhibitor) | COX-2 | Isolated enzyme assay | 255 nM | |
| Rofecoxib (COX-2 inhibitor) | COX-2 | Isolated enzyme assay | 401 nM |
Table 3: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Effect | Reference |
| Platycodin D | Carrageenan-Induced Paw Edema (Rat) | Dose-dependent reduction in edema | |
| Indomethacin (NSAID) | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in edema | |
| Dexamethasone (Corticosteroid) | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in edema | |
| Platycodin D | Xylene-Induced Ear Edema (Mouse) | Inhibition of edema |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Inhibition of Pro-Inflammatory Cytokine Production in vitro
-
Cell Culture and Treatment: Bone marrow-derived dendritic cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the test compound (e.g., Platycodin D, SB203580).
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., IL-12 p40, IL-6, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.
2. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats are typically used.
-
Procedure: The initial volume of the right hind paw is measured using a plethysmometer. The test compound (e.g., Platycodin D), a reference drug (e.g., Indomethacin), or a vehicle is administered. After a set time, a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw to induce inflammation. Paw volume is measured again at various time points after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
3. Xylene-Induced Ear Edema in Mice
-
Animals: Male ICR mice are commonly used.
-
Procedure: The test compound, a reference drug (e.g., Dexamethasone), or a vehicle is administered. After a specific period, xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control. After a set time, the mice are euthanized, and circular sections are removed from both ears and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the average ear weight difference in the control group, and Wt is the average ear weight difference in the treated group.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Platycodin D inhibits inflammatory pathways.
Caption: In vivo anti-inflammatory experimental workflow.
References
Unlocking Synergistic Potential: Platycogenin A Analogue Shows Promise in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – Emerging research into the therapeutic applications of Platycogenin A, a naturally derived saponin, has revealed significant synergistic effects when its analogue, Platycodin D, is combined with targeted cancer therapies. These findings, aimed at researchers, scientists, and drug development professionals, offer a compelling case for the continued investigation of Platycodin D as an adjuvant treatment to enhance the efficacy of existing anti-cancer drugs, potentially overcoming drug resistance and reducing therapeutic doses.
This comparative guide synthesizes preclinical data from key studies, focusing on the synergistic interactions of Platycodin D with an AKT inhibitor in non-small cell lung cancer (NSCLC) and with histone deacetylase inhibitors (HDACi) in hepatocellular carcinoma (HCC). The data underscores the potential of this combination approach to significantly improve treatment outcomes.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Platycodin D has been demonstrated through rigorous in vitro experimentation. The following tables summarize the quantitative data from studies evaluating its combination with the AKT inhibitor MK2206 and the HDAC inhibitors Apicidin and Vorinostat (SAHA). The Combination Index (CI), a quantitative measure of drug interaction, consistently falls below 1, indicating a synergistic relationship where the combined effect of the drugs is greater than the sum of their individual effects.
Table 1: Synergistic Effects of Platycodin D and AKT Inhibitor (MK2206) in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Outcomes |
| A549 | Platycodin D | > 20 | < 1 | Enhanced inhibition of cell proliferation and induction of apoptosis.[1] |
| MK2206 | ~15 | |||
| Platycodin D + MK2206 | < 10 (for MK2206) | |||
| NCI-H1975 | Platycodin D | > 20 | < 1 | Overcame resistance to AKT inhibition and significantly increased apoptosis.[1] |
| MK2206 | ~18 | |||
| Platycodin D + MK2206 | < 10 (for MK2206) |
Table 2: Synergistic Effects of Platycodin D and Histone Deacetylase Inhibitors (HDACi) in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Outcomes |
| HA22T | Platycodin D | ~25 | < 1 | Significantly enhanced chemosensitivity and induced apoptosis.[2][3] |
| Apicidin | ~7.5 | |||
| Platycodin D + Apicidin | < 5 (for Apicidin) | |||
| Vorinostat (SAHA) | ~5 | |||
| Platycodin D + Vorinostat | < 3 (for Vorinostat) | |||
| HDACi-Resistant (HDACi-R) | Platycodin D | ~25 | < 1 | Reversed resistance to HDAC inhibitors and dramatically enhanced apoptosis.[2][3] |
| Apicidin | > 10 | |||
| Platycodin D + Apicidin | ~5 (for Apicidin) | |||
| Vorinostat (SAHA) | > 10 | |||
| Platycodin D + Vorinostat | ~4 (for Vorinostat) |
Deciphering the Mechanisms of Synergy: Signaling Pathways
The synergistic activity of Platycodin D in combination therapies is attributed to its modulation of key cellular signaling pathways that are often dysregulated in cancer.
In NSCLC, the combination of Platycodin D and the AKT inhibitor MK2206 overcomes a feedback loop that limits the efficacy of AKT inhibition alone. Treatment with an AKT inhibitor can lead to the upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER-2, reactivating pro-survival signaling. Platycodin D counteracts this by decreasing the protein levels of EGFR and HER-2, thus blocking this escape mechanism and leading to a more profound and sustained inhibition of the PI3K/AKT pathway.
In HCC, Platycodin D reverses resistance to HDAC inhibitors by targeting the ERK1/2 signaling pathway. In resistant cells, the ERK1/2 pathway is often hyperactivated, promoting cell survival. Platycodin D treatment leads to the downregulation of ERK1/2 phosphorylation, thereby sensitizing the cells to the pro-apoptotic effects of HDAC inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Platycodin D, the partner drug (MK2206 or HDACi), or the combination of both for 24 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the drugs at the indicated concentrations.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium is changed every 2-3 days.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.1% crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the drugs for the specified time, then harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The presented data provides a strong rationale for the continued exploration of this compound's analogue, Platycodin D, as a synergistic agent in combination cancer therapy. Its ability to modulate key resistance pathways, such as the PI3K/AKT and ERK signaling cascades, highlights its potential to enhance the efficacy of targeted treatments. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic benefits of this promising combination strategy. This guide serves as a valuable resource for researchers dedicated to advancing the frontier of cancer treatment.
References
- 1. Platycodin D potentiates proliferation inhibition and apoptosis induction upon AKT inhibition via feedback blockade in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin D reverses histone deacetylase inhibitor resistance in hepatocellular carcinoma cells by repressing ERK1/2-mediated cofilin-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Confirming the Cellular Target Engagement of Platycogenin A
For researchers and drug development professionals investigating the therapeutic potential of natural products like Platycogenin A, a triterpenoid (B12794562) saponin, confirming its direct interaction with cellular targets is a critical step in elucidating its mechanism of action. This guide provides a comparative overview of key experimental methodologies to validate the target engagement of this compound within a cellular context. We will explore the principles, protocols, and expected outcomes of the Cellular Thermal Shift Assay (CETSA), pull-down assays coupled with mass spectrometry, and enzymatic activity assays.
Method Comparison: Choosing the Right Tool for Target Validation
The selection of an appropriate method for confirming target engagement depends on various factors, including the nature of the anticipated target, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of the methodologies detailed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Pull-Down Assay with Mass Spectrometry | Enzymatic Activity Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3] | An immobilized form of the compound is used to "pull down" interacting proteins from a cell lysate for identification.[4][5] | The effect of the compound on the catalytic activity of a purified or immunoprecipitated target enzyme is measured. |
| Labeling Requirement | Label-free for the compound. | Requires chemical modification of the compound to immobilize it (e.g., biotinylation). | May require a labeled substrate for detection (e.g., colorimetric, fluorometric). |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissue samples, providing physiological relevance. | Typically performed using cell lysates. | Can be performed with purified enzymes or immunoprecipitated proteins from cell lysates. |
| Target Identification | Primarily for target validation of a known or hypothesized target. Proteome-wide approaches (TPP) can be used for target identification. | A primary method for identifying unknown protein targets. | Used to confirm the functional consequence of binding to a known or suspected enzyme. |
| Throughput | Moderate to high, especially with high-throughput formats. | Low to moderate, often used for initial discovery. | High, suitable for screening libraries of compounds. |
| Data Output | Thermal shift curves indicating target stabilization. Provides evidence of direct binding. | List of potential interacting proteins identified by mass spectrometry. | IC50/EC50 values, indicating the potency of the compound as an inhibitor or activator. |
| Confirmation | Provides strong evidence of direct physical interaction in a cellular environment. | Identified targets require further validation to confirm direct and specific binding. | Confirms a functional effect on the target's activity. |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical steps involved in each methodology. The following diagrams illustrate the workflows for CETSA, pull-down assays, and a generic enzymatic activity assay.
Hypothetical Signaling Pathway Modulation by this compound
To conceptualize how this compound might exert its effects, consider a hypothetical signaling pathway where it directly binds to and inhibits a key kinase, "Kinase X," leading to downstream anti-inflammatory effects.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experiments discussed. These are generalized protocols that should be optimized for the specific cell line and target protein of interest.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine if this compound binds to a target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest cells by scraping and wash with ice-cold PBS containing protease inhibitors.
-
Aliquoting: Resuspend the cell pellet in PBS and divide it into equal aliquots for each temperature point.
-
Heating: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Pull-Down Assay with Mass Spectrometry Protocol
Objective: To identify cellular proteins that bind to this compound.
Materials:
-
Biotinylated this compound (or other tagged version)
-
Streptavidin-coated magnetic beads
-
Cell culture reagents
-
Lysis buffer (non-denaturing, e.g., NP-40 based)
-
Wash buffer
-
Elution buffer (e.g., high salt or low pH)
-
SDS-PAGE reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
Procedure:
-
Bead Preparation: Incubate streptavidin-coated beads with biotinylated this compound to immobilize the compound. Wash the beads to remove any unbound compound.
-
Cell Lysis: Lyse cultured cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Lysate Incubation: Incubate the cell lysate with the this compound-coated beads. Include a control with beads coated with biotin (B1667282) only to identify non-specific binders.
-
Washing: Wash the beads extensively with wash buffer to remove proteins that are not specifically bound to this compound.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE.
-
Protein Visualization: Stain the gel with a mass spectrometry-compatible stain.
-
Mass Spectrometry: Excise the protein bands of interest and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound pull-down with the control pull-down to identify specific binding partners.
Enzymatic Activity Assay Protocol
Objective: To determine if this compound modulates the activity of a purified or immunoprecipitated target enzyme.
Materials:
-
Purified target enzyme or cell lysate containing the target enzyme
-
This compound
-
Assay buffer
-
Enzyme substrate
-
Detection reagents (e.g., for colorimetric or fluorometric readout)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the target enzyme and the different concentrations of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the enzyme and compound mixture for a defined period to allow for binding.
-
Initiate Reaction: Add the enzyme substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set amount of time.
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme activity relative to the vehicle control for each concentration of this compound. Plot the percentage of activity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).
By employing these methodologies, researchers can systematically and rigorously confirm the cellular targets of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Platycogenin A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark of Platycogenin A against leading commercial standards in key biological assays. Designed for researchers, scientists, and drug development professionals, this document offers a side-by-side comparison of anti-inflammatory and antioxidant activities, alongside detailed experimental protocols and pathway visualizations to support your research endeavors.
Quantitative Performance Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to established commercial standards in anti-inflammatory and antioxidant assays.
| Compound | Anti-Inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells) - IC50 | Antioxidant Activity (DPPH Radical Scavenging) - IC50 | Antioxidant Activity (ABTS Radical Scavenging) - IC50 | Cytotoxicity (HeLa Cells) - IC50 |
| This compound | Data Not Currently Available | Data Not Currently Available | Data Not Currently Available | Data Not Currently Available |
| Dexamethasone | ~34.60 µg/mL | Not Applicable | Not Applicable | Not Applicable |
| Luteolin | 17.1 µM | |||
| Quercetin | Not Applicable | ~4.60 µM[1] | 1.89 ± 0.33 µg/mL[2] | Not Applicable |
| Trolox | Not Applicable | Not Applicable | 2.926 ± 0.029 µg/mL[3] | Not Applicable |
Note: The IC50 value for Quercetin in the DPPH assay can vary between studies depending on the specific experimental conditions.[1] The provided data for commercial standards is for comparative purposes. Researchers are encouraged to perform their own parallel experiments for the most accurate comparisons.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and accurate comparison of experimental data.
Anti-Inflammatory Assay: Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
-
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
Objective: To evaluate the free radical scavenging capacity of a compound by measuring its ability to reduce the stable DPPH radical.
Methodology:
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., Quercetin, Ascorbic Acid).
-
Assay Procedure:
-
Add the test compound solution to a 96-well microplate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value is determined from a plot of percent inhibition against the concentration of the test compound.[1]
-
Antioxidant Assay: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
Objective: To assess the total antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation.
Methodology:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark. Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to a specific absorbance at 734 nm.
-
Assay Procedure:
-
Add the test compound solution to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), or the IC50 value can be determined.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the effect of a compound on the metabolic activity and viability of cells.
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate media and conditions.
-
Assay Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 490 nm with a reference wavelength of 620 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.
Caption: A typical experimental workflow for benchmarking this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Platycogenin A's Therapeutic Potential: A Comparative Guide on Anti-inflammatory Effects
A Note on the Analyzed Compound: Direct experimental data specifically for Platycogenin A is limited in publicly available research. This guide therefore focuses on the therapeutic potential of Platycodin D, a closely related and abundant saponin (B1150181) from the root of Platycodon grandiflorus, for which a substantial body of research exists. Platycogenin represents the core aglycone structure of Platycodin D, and thus, the findings on Platycodin D provide significant insights into the potential biological activities of this compound.
This guide provides a comparative analysis of the anti-inflammatory effects of Platycodin D against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone (B1670325), a synthetic corticosteroid. The data presented is compiled from various preclinical in vitro and in vivo studies to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of Platycodin D has been evaluated in various preclinical models. Below is a summary of its performance in comparison to Indomethacin and Dexamethasone in two standard assays: the in vivo carrageenan-induced paw edema model and the in vitro lipopolysaccharide (LPS)-stimulated macrophage model.
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model is a widely used assay to assess acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested compound.
Table 1: Comparison of Edema Inhibition in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Edema Inhibition (%) |
| Platycodin D | 5 | Intraperitoneal | Dose-dependent reduction |
| 10 | Intraperitoneal | Dose-dependent reduction | |
| 20 | Intraperitoneal | Dose-dependent reduction | |
| Indomethacin | 10 | Oral | 54% (at 3 hours)[1] |
| Dexamethasone | 0.1 - 1 | Intraperitoneal | Dose-dependent reduction |
In Vitro Anti-inflammatory Effects
LPS-stimulated macrophages are a standard in vitro model to study the inflammatory response. The inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.
Table 2: Comparison of Inhibitory Effects on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Mediator Inhibited | Concentration | % Inhibition / IC50 |
| Platycodin D | NO, TNF-α, IL-6, IL-1β | 5, 10, 20 µM | Significant inhibition[2][3] |
| Indomethacin | PGE2 | - | - |
| Dexamethasone | TNF-α, IL-1β | 1µM | Significant suppression of TNF-α[4][5] |
Mechanisms of Action: A Comparative Overview
Platycodin D, Indomethacin, and Dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms. A primary pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes. Another key pathway involves the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes.
Platycodin D: Preclinical studies have shown that Platycodin D inhibits the activation of the NF-κB pathway. It has been demonstrated to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated microglia.
Indomethacin: As a non-selective COX inhibitor, Indomethacin's primary mechanism of action is the blockage of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of NF-κB. Dexamethasone induces the synthesis of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for Platycodin D and the comparator drugs.
Caption: Key inflammatory signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Platycodin D (e.g., 5, 10, 20 mg/kg, intraperitoneally).
-
Group 3: Indomethacin (e.g., 10 mg/kg, orally).
-
Group 4: Dexamethasone (e.g., 1 mg/kg, intraperitoneally).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or vehicle are administered to the respective groups.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.
-
Caption: Experimental workflow for the in vivo paw edema assay.
In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to suppress the production of inflammatory molecules by immune cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (Platycodin D, Indomethacin, Dexamethasone) or vehicle for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture media.
-
The cells are incubated for a further period (e.g., 18-24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
The concentration of each inflammatory mediator is determined from a standard curve.
-
The percentage inhibition of mediator production is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated from the dose-response curve.
-
Caption: Experimental workflow for the in vitro macrophage assay.
Conclusion
The available preclinical data suggests that Platycodin D, and by extension potentially this compound, possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. When compared to standard anti-inflammatory drugs, Platycodin D demonstrates a distinct mechanistic profile from the COX inhibitor Indomethacin, and shares some mechanistic similarities with the corticosteroid Dexamethasone in its targeting of the NF-κB pathway.
Further research is warranted to fully elucidate the therapeutic potential of this compound itself, including more direct comparative studies, dose-response characterizations, and investigations into its pharmacokinetic and safety profiles. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and conducting these future investigations.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα-ABCA1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Platycogenin A
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like Platycogenin A are of utmost importance. This document provides immediate and essential guidance to minimize risk and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a potent compound with potential biological activity and associated hazards.
Quantitative Data Summary
Due to the limited availability of specific toxicological and safety data for this compound, the following table summarizes the key safety parameters. A precautionary principle should be applied, assuming high potency and toxicity.
| Parameter | Value | Notes |
| LD50 (Oral, Rat) | Data not available | Treat as highly toxic. |
| Permissible Exposure Limit (PEL) | Not established | Minimize exposure to the lowest possible level. |
| Carcinogenicity | No information available | Handle as a potential carcinogen. |
| Solubility | Soluble in water[1] | Be aware of the potential for aqueous contamination. |
| Physical State | Solid[1] | Potential for aerosolization of powder. |
Operational Plan for Safe Handling
A systematic workflow is critical for safely managing this compound from receipt to disposal.
Receiving and Unpacking
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Location: Unpack the compound in a designated containment area, such as a chemical fume hood.
-
PPE: Wear appropriate personal protective equipment during unpacking, including a lab coat, safety goggles, and chemical-resistant gloves.
Weighing and Aliquoting (Dry Powder)
-
Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE):
-
Tools: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
Solution Preparation and Handling
-
Environment: All solution preparations should be performed in a chemical fume hood.
-
PPE:
-
Procedure: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Use Luer-Lok syringes and needles to minimize the risk of aerosol generation.
In Vitro / In Vivo Administration
-
PPE:
-
Body Protection: Disposable gown.
-
Hand Protection: Double chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
-
Procedure: Utilize closed-system transfer devices where feasible to reduce the possibility of exposure.
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
Spills
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Solution):
-
Absorb the spill with absorbent pads or spill pillows.
-
Place the contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate deactivating agent or soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and contact the institutional safety office or emergency response team.
-
Prevent entry into the affected area until it has been decontaminated by trained personnel.
-
Personal Exposure
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected skin area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, gowns, absorbent pads, and weighing papers.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of immediately in a designated sharps container.
-
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
